YTP-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H25ClF2N2O4 |
|---|---|
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide |
InChI |
InChI=1S/C26H25ClF2N2O4/c1-30-14-26(15-6-4-3-5-7-15)13-17-20(35-26)12-18(28)23(27)21(17)22-16(25(33)31-2)8-9-19(24(22)29)34-11-10-32/h3-9,12,30,32H,10-11,13-14H2,1-2H3,(H,31,33)/t26-/m1/s1 |
Clé InChI |
AYTKLIRWZOGKKZ-AREMUKBSSA-N |
SMILES isomérique |
CNC[C@]1(CC2=C(C(=C(C=C2O1)F)Cl)C3=C(C=CC(=C3F)OCCO)C(=O)NC)C4=CC=CC=C4 |
SMILES canonique |
CNCC1(CC2=C(C(=C(C=C2O1)F)Cl)C3=C(C=CC(=C3F)OCCO)C(=O)NC)C4=CC=CC=C4 |
Origine du produit |
United States |
Foundational & Exploratory
YTP-17: A Potent Inhibitor of the YAP-TEAD Interface in the Hippo Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, the YAP-TEAD protein-protein interaction represents a compelling target for anti-cancer drug development. YTP-17 is a potent, orally active small molecule inhibitor that directly targets the YAP-TEAD interface, preventing the formation of the oncogenic transcriptional complex. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a direct disruptor of the protein-protein interaction (PPI) between YAP and all four TEAD paralogs (TEAD1-4).[1][2] Unlike allosteric inhibitors that bind to the lipid pocket of TEAD, this compound and its analogs bind to the Ω-loop pocket of TEAD, the primary interface for YAP binding.[3] This direct competition prevents the association of YAP with TEAD, thereby inhibiting the transcription of Hippo pathway target genes.[1] The abrogation of the YAP-TEAD interaction leads to the eviction of YAP from chromatin, a reduction in the expression of pro-proliferative and anti-apoptotic genes, and ultimately, the induction of cell death in cancer cells dependent on Hippo pathway dysregulation.[1][2]
References
YTP-17: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of YTP-17, a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction. Dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activator YAP and its association with TEAD transcription factors, is a key driver in various cancers. This compound emerges from a class of dihydrobenzofurane analogs designed to disrupt this critical interaction, thereby inhibiting tumor growth. This document details the discovery, synthesis, and preclinical characterization of this compound, presenting key data in a structured format, outlining experimental methodologies, and visualizing the underlying biological and experimental frameworks.
Introduction: The Hippo Pathway and the YAP-TEAD Interaction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of numerous cancers. The downstream effectors of this pathway are the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP and TEAD is therefore a prime therapeutic target for cancers with a dysregulated Hippo pathway.
This compound is a novel small molecule inhibitor that directly targets the YAP-TEAD protein-protein interface, preventing the formation of the oncogenic transcriptional complex. Its discovery represents a significant advancement in the development of targeted therapies for Hippo-driven cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its in vitro and in vivo activities.
| Parameter | Value | Assay | Reference |
| YAP-TEAD Interaction Inhibition IC50 | 4 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][2] |
| Antiproliferative Activity IC50 (NCI-H2052 cells) | 45 nM | Cell Proliferation Assay | [1][2] |
Table 1: In Vitro Activity of this compound
| Parameter | Value | Animal Model | Cell Line | Reference |
| Dosing Regimen | 60 mg/kg, oral gavage, once daily for 2 weeks | Xenograft Mouse Model | NCI-H226 | [1][2] |
| Tumor Volume Reduction | 45% | Xenograft Mouse Model | NCI-H226 | [1] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. While specific, detailed protocols for this compound are not publicly available in full, the following represents a likely reconstruction based on the available literature and standard laboratory procedures.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available precursors. The following scheme outlines the key transformations[3]:
Caption: Synthetic scheme for this compound.
Detailed Methodology:
-
Step a: To a solution of the starting phenol in dimethylformamide (DMF) at 0 °C is added sodium hydride (NaH), followed by 2-hydroxyethyl methyl sulfone. The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Step b: In a separate flask, a solution of the corresponding alcohol in tetrahydrofuran (THF) is treated with 2-(tetrahydropyran-2-yloxy)ethanol, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD) at 0 °C. The reaction is stirred at room temperature for 2 hours.
-
Step c (Suzuki Coupling): The product from step a is coupled with the boronic acid derivative from step b using a palladium catalyst (Pd2(dba)3) and a ligand (N-Xanthphos) in a mixture of toluene and water with potassium phosphate (K3PO4) as a base. The reaction is heated at 100 °C for 12-18 hours.
-
Step d (Deprotection): The resulting intermediate is treated with sodium hydroxide (NaOH) in a mixture of THF and methanol (MeOH) at room temperature for 18 hours to remove a protecting group.
-
Step e (Methylation): The product from step d is methylated using methyl iodide (MeI) and NaH in DMF at 0 °C for 2 hours.
-
Step f (Amide Coupling): The carboxylic acid is coupled with methylamine hydrochloride (MeNH2.HCl) using HATU as a coupling reagent and diisopropylethylamine (DIPEA) as a base in DMF at room temperature for 18 hours.
-
Step g (Final Deprotection): The final protecting group is removed using 4 N HCl in dioxane at room temperature for 2.5-18 hours to yield this compound.
Note: Purification after each step would typically involve standard techniques such as extraction, chromatography, and crystallization. Characterization would be performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the intermediates and the final product.
YAP-TEAD TR-FRET Assay
This assay is used to measure the ability of this compound to disrupt the interaction between YAP and TEAD.
Caption: Workflow for the YAP-TEAD TR-FRET assay.
Detailed Methodology:
-
Reagent Preparation: Recombinant YAP and TEAD proteins are labeled with a suitable FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively.
-
Compound Plating: this compound is serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA) and added to a low-volume 384-well plate.
-
Protein Addition: The labeled TEAD (donor) and YAP (acceptor) proteins are added to the wells containing the compound.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at a wavelength appropriate for the donor and emission detection at the wavelengths of both the donor and acceptor.
-
Data Analysis: The ratio of acceptor to donor emission is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Caption: Workflow for the cell proliferation assay.
Detailed Methodology:
-
Cell Seeding: NCI-H2052 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A cell proliferation reagent (e.g., XTT, MTS, or resazurin) is added to each well according to the manufacturer's instructions.
-
Signal Measurement: After a further incubation period (typically 1-4 hours), the absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The background-subtracted absorbance/fluorescence values are used to calculate the percentage of cell growth inhibition. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Caption: Workflow for the in vivo xenograft study.
Detailed Methodology:
-
Cell Implantation: NCI-H226 cells are harvested and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (e.g., 1 x 106) is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Group Assignment: The mice are randomized into treatment and vehicle control groups.
-
Treatment: this compound is formulated in an appropriate vehicle and administered orally by gavage at a dose of 60 mg/kg once daily for 14 consecutive days. The control group receives the vehicle only.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length x width2) / 2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further processed for histological or biomarker analysis.
Mechanism of Action: The YAP-TEAD Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the interaction between YAP and TEAD. The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a promising preclinical candidate that demonstrates potent and selective inhibition of the YAP-TEAD protein-protein interaction. Its nanomolar in vitro activity and significant in vivo tumor growth inhibition highlight its potential as a therapeutic agent for cancers driven by the Hippo pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this and similar targeted therapies.
References
YTP-17: A Technical Guide for Researchers and Drug Development Professionals
Abstract
YTP-17 is a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making the YAP-TEAD interaction an attractive therapeutic target. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, biological activity, and the methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo pathway.
Chemical Structure and Physicochemical Properties
This compound is a dihydrobenzofurane analog. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| Chemical Structure | ![]() | [1] |
| Molecular Formula | C26H25ClF2N2O4 | [2][3] |
| Molecular Weight | 502.94 g/mol | [2][3] |
| IUPAC Name | (S)-4-((S)-2-(4-chloro-3,5-difluorophenyl)-7-(methylamino)-2,3-dihydrobenzofuran-3-yl)-N-methyl-2,3-dihydrobenzo[b][1][4]dioxine-6-carboxamide | Inferred from structure |
| SMILES | FC1=CC2=C(--INVALID-LINK--=C1Cl)C--INVALID-LINK--(CNC)O2 | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |
Table 1: Chemical and Physicochemical Properties of this compound
Biological Activity and Pharmacological Properties
This compound is a highly potent inhibitor of the YAP-TEAD protein-protein interaction. This interaction is essential for the transcriptional activity of YAP, a key downstream effector of the Hippo pathway. By disrupting this interaction, this compound effectively suppresses the oncogenic functions of YAP.
| Parameter | Value | Cell Line / Assay | Source |
| YAP-TEAD Interaction IC50 | 4 nM | Biochemical Assay (TR-FRET) | [2][3] |
| Antiproliferative Activity IC50 | 45 nM | NCI-H2052 (Mesothelioma) | [2][3] |
| In Vivo Efficacy | 45% tumor volume reduction | NCI-H226 Xenograft Model (60 mg/kg, oral, daily for 2 weeks) | [3] |
Table 2: Biological and Pharmacological Data for this compound
Mechanism of Action
The Hippo signaling pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. The transcriptional coactivator Yes-associated protein (YAP) is a central component of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEA domain (TEAD) transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. In many cancers, the Hippo pathway is dysregulated, resulting in the constitutive activation of YAP. This compound acts by directly binding to TEAD and preventing its interaction with YAP, thereby inhibiting the transcription of downstream target genes.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. These are representative protocols based on standard methodologies and the available information.
YAP-TEAD Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibitory effect of this compound on the YAP-TEAD protein-protein interaction.
Materials:
-
Recombinant human TEAD protein (e.g., GST-tagged)
-
Biotinylated peptide derived from the TEAD-binding domain of YAP
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the TEAD protein, biotinylated YAP peptide, and the this compound dilution (or DMSO for control).
-
Incubate for 60 minutes at room temperature.
-
Add the Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Acceptor).
-
The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (NCI-H2052)
This assay measures the effect of this compound on the proliferation of the NCI-H2052 mesothelioma cell line.
Materials:
-
NCI-H2052 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed NCI-H2052 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
In Vivo Xenograft Study (NCI-H226)
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID)
-
NCI-H226 cells
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of NCI-H226 cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound (e.g., 60 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and general health throughout the study.
-
After the treatment period (e.g., 14 days), euthanize the mice and excise the tumors for further analysis if required.
ADME and Pharmacokinetic Profile
While this compound is reported to be orally active and efficacious in a mouse xenograft model, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data are not publicly available at the time of this writing. For a drug development candidate, a comprehensive ADME/PK profiling would be essential, including parameters such as:
-
Solubility and Permeability: To assess oral absorption potential.
-
Metabolic Stability: In liver microsomes and hepatocytes to predict in vivo clearance.
-
Plasma Protein Binding: To determine the fraction of free, pharmacologically active drug.
-
CYP450 Inhibition: To evaluate the potential for drug-drug interactions.
-
In Vivo Pharmacokinetics: In rodents to determine key parameters like Cmax, Tmax, AUC, half-life, and oral bioavailability.
Conclusion
This compound is a promising preclinical candidate that potently and selectively inhibits the YAP-TEAD protein-protein interaction. Its demonstrated cellular activity and in vivo anti-tumor efficacy highlight the therapeutic potential of targeting the Hippo signaling pathway. Further investigation into its detailed ADME/PK properties and broader preclinical development are warranted to fully assess its clinical utility. This technical guide provides a foundational understanding of this compound for researchers and drug developers working in the field of oncology and targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.6. Mouse xenograft tumor models and treatments [bio-protocol.org]
- 3. Making sure you're not a bot! [find.lib.uoc.gr]
- 4. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Role of YTP-17 in Modulating YAP-TEAD Protein-Protein Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors are the primary downstream effectors of this pathway. The YAP-TEAD protein-protein interaction (PPI) is essential for activating pro-proliferative and anti-apoptotic gene expression, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of YTP-17, a potent small molecule inhibitor of the YAP-TEAD PPI. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document aims to serve as a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the Hippo-YAP-TEAD axis.
Introduction to the YAP-TEAD Interaction
The Hippo pathway, when active, phosphorylates and promotes the cytoplasmic sequestration of YAP, preventing its nuclear translocation and interaction with TEAD.[1][2] However, in many cancerous states, the Hippo pathway is inactivated, leading to the accumulation of YAP in the nucleus.[1] Nuclear YAP lacks a DNA-binding domain and relies on its association with TEAD transcription factors to regulate the expression of target genes such as CTGF and CYR61, which are involved in cell growth and proliferation.[3] The interaction between YAP and TEAD occurs through multiple interfaces, with a significant contribution from a hydrophobic pocket on the surface of TEAD.[4] Disrupting this critical interaction presents a promising strategy for inhibiting the oncogenic functions of YAP.[5]
This compound: A Potent Small Molecule Inhibitor
This compound is an orally active small molecule designed to inhibit the protein-protein interaction between YAP and TEAD.[6][7][8][9][10] Its chemical formula is C26H25ClF2N2O4, with a molecular weight of 502.94 g/mol .[8][9] By binding to TEAD, this compound allosterically prevents its association with YAP, thereby inhibiting the transcription of downstream target genes and suppressing tumor growth.[7]
Quantitative Data for this compound
The following table summarizes the key in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Cell Line / Model | Assay Type | Reference(s) |
| IC50 (YAP-TEAD Interaction) | 4 nM | - | Biochemical Assay | [6][7][8][9][10] |
| IC50 (Anti-proliferative) | 45 nM | NCI-H2052 (Mesothelioma) | Cell Viability Assay | [6][9] |
| In Vivo Efficacy | 45% tumor volume reduction | NCI-H226 (Lung Cancer) Xenograft | Oral Gavage (60 mg/kg, daily for 2 weeks) | [6][9] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Hippo-YAP-TEAD signaling pathway and the proposed mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibitory effect of this compound on the YAP-TEAD protein-protein interaction in a biochemical setting.
Materials:
-
Purified, tagged recombinant human YAP (e.g., GST-tagged)
-
Purified, tagged recombinant human TEAD (e.g., His-tagged)
-
TR-FRET Donor (e.g., Europium-labeled anti-GST antibody)
-
TR-FRET Acceptor (e.g., APC-labeled anti-His antibody)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound compound
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Protein-Antibody Incubation: In separate tubes, pre-incubate GST-YAP with the Europium-labeled anti-GST antibody and His-TEAD with the APC-labeled anti-His antibody in Assay Buffer for 30-60 minutes at room temperature to allow for antibody-protein binding.
-
Assay Reaction:
-
Add the this compound dilutions or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the pre-incubated GST-YAP/Donor antibody complex to all wells.
-
Initiate the reaction by adding the pre-incubated His-TEAD/Acceptor antibody complex to all wells.
-
The final concentrations of proteins and antibodies should be optimized, but typical concentrations are in the low nanomolar range.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader. Excite the donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 100 µs).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is an alternative bead-based assay to measure the disruption of the YAP-TEAD interaction.
Materials:
-
Purified, tagged recombinant human YAP (e.g., Biotinylated)
-
Purified, tagged recombinant human TEAD (e.g., GST-tagged)
-
Streptavidin-coated Donor beads
-
Anti-GST-conjugated Acceptor beads
-
AlphaScreen Assay Buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.1% BSA)
-
This compound compound
-
384-well white opaque plates
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Plating: Add serially diluted this compound or vehicle control to the wells of the 384-well plate.
-
Protein and Bead Incubation:
-
In a tube, mix Biotin-YAP with Streptavidin-Donor beads and incubate for 30 minutes at room temperature in the dark.
-
In a separate tube, mix GST-TEAD with anti-GST-Acceptor beads and incubate for 30 minutes at room temperature in the dark.
-
-
Assay Reaction:
-
Add the GST-TEAD/Acceptor bead complex to all wells.
-
Add the Biotin-YAP/Donor bead complex to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate for 1-3 hours at room temperature in the dark.
-
Measurement: Read the plate on an AlphaScreen-compatible plate reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
Data Analysis: Plot the AlphaScreen signal against the log of the this compound concentration and determine the IC50 value using a suitable curve-fitting model.
TEAD-Dependent Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to inhibit YAP-TEAD-mediated gene transcription.
Materials:
-
A suitable human cancer cell line with an active Hippo pathway (e.g., HEK293T, NCI-H2052).
-
A TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to calculate the IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a YAP-TEAD inhibitor like this compound.
Conclusion
This compound represents a promising lead compound for the development of therapeutics targeting the YAP-TEAD oncogenic axis. Its potent inhibition of the YAP-TEAD PPI, demonstrated through robust biochemical and cell-based assays, and its encouraging in vivo anti-tumor activity, underscore the potential of this therapeutic strategy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of this compound and other novel YAP-TEAD inhibitors. Further research focusing on its detailed binding mode, selectivity, and long-term efficacy will be crucial for its translation into a clinical candidate.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Small-molecule YAP-TEAD inhibitors by High-throughput docking for the Treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippo Pathway trans-Reporting System | cynapsedx [cynapsedx.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. medchemexpress.com [medchemexpress.com]
YTP-17: A Potent Anti-Tumor Agent Targeting the YAP-TEAD Protein-Protein Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of YTP-17, a novel and orally active small molecule inhibitor with significant potential as an anti-tumor agent. This compound targets the protein-protein interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors, key components of the Hippo signaling pathway. Dysregulation of this pathway is a known driver in various cancers, making the YAP-TEAD interaction a critical therapeutic target. This document summarizes the available quantitative data, details the experimental protocols used to evaluate this compound's efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Data Presentation
The anti-tumor potential of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings for easy comparison and reference.
Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | YAP-TEAD Interaction | IC50 | 4 nM | [1] |
| Cell-based Assay | NCI-H2052 (Mesothelioma) | IC50 (Anti-proliferative) | 45 nM | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Cancer Type | Treatment Protocol | Outcome | Reference |
| NCI-H226 Xenograft Mouse Model | Mesothelioma | 60 mg/kg, oral gavage, once daily for 2 weeks | 45% reduction in tumor volume | [1] |
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the interaction between YAP and TEAD. In a healthy state, the Hippo signaling pathway controls organ size and cell proliferation by phosphorylating and inactivating YAP, leading to its cytoplasmic retention and degradation. However, in many cancers, this pathway is dysregulated, allowing YAP to translocate to the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis. This compound directly interferes with the binding of YAP to TEAD, thereby inhibiting this oncogenic signaling cascade.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound. These protocols are based on standard laboratory procedures and the specific details reported in the available literature.
YAP-TEAD Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is designed to quantify the inhibitory effect of this compound on the YAP-TEAD protein-protein interaction in a biochemical setting.
Materials:
-
Recombinant human YAP and TEAD proteins
-
Fluorescently labeled antibodies or tags for YAP and TEAD (e.g., donor and acceptor fluorophores for FRET)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound compound
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant TEAD protein labeled with the donor fluorophore.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Add the recombinant YAP protein labeled with the acceptor fluorophore to initiate the binding reaction.
-
Incubate the plate for a specified duration (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the extent of the YAP-TEAD interaction.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the TR-FRET assay to determine this compound's IC50.
NCI-H2052 Cell Proliferation Assay (Resazurin-Based)
This assay assesses the anti-proliferative activity of this compound on the NCI-H2052 human mesothelioma cell line.
Materials:
-
NCI-H2052 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed NCI-H2052 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add Resazurin solution to each well and incubate for an additional 2-4 hours, or until a color change is observed.
-
Measure the fluorescence of the resorufin product using a microplate reader (excitation ~560 nm, emission ~590 nm). The fluorescence intensity is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound by plotting viability against compound concentration.[2][3][4]
Caption: Workflow for the NCI-H2052 cell proliferation assay.
NCI-H226 Xenograft Mouse Model Study
This in vivo study evaluates the anti-tumor efficacy of orally administered this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
NCI-H226 human mesothelioma cells
-
Matrigel or a similar basement membrane matrix
-
This compound compound formulated for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of NCI-H226 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (60 mg/kg) or the vehicle control to the respective groups via oral gavage once daily.
-
Continue the treatment for a specified duration (e.g., 2 weeks).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week) throughout the study. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth between the this compound treated group and the control group to determine the anti-tumor efficacy.[5][6][7]
Caption: Workflow for the NCI-H226 xenograft mouse model study.
Conclusion
This compound has demonstrated significant promise as a potential anti-tumor agent through its potent and specific inhibition of the YAP-TEAD protein-protein interaction. The data presented in this guide highlight its low nanomolar efficacy in both biochemical and cell-based assays, as well as its ability to reduce tumor growth in a preclinical in vivo model. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound and other inhibitors of the Hippo signaling pathway. Continued investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance this promising compound towards clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. tribioscience.com [tribioscience.com]
- 4. labbox.es [labbox.es]
- 5. NCI-H226 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. altogenlabs.com [altogenlabs.com]
- 7. NCI-H226 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Preliminary Studies on YTP-17 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of YTP-17, a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo signaling pathway in cancer.
Core Concepts: this compound and the Hippo Pathway
This compound is a novel compound that disrupts the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream step in the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP/TAZ, which then translocates to the nucleus and binds to TEAD to drive the transcription of genes that promote cell proliferation and inhibit apoptosis. By inhibiting the YAP-TEAD interaction, this compound effectively abrogates these oncogenic signals.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| YAP-TEAD Inhibition IC50 | 4 nM | Concentration of this compound required to inhibit 50% of the YAP-TEAD protein-protein interaction in a biochemical assay. |
| Antiproliferative IC50 | 45 nM | Concentration of this compound required to inhibit the proliferation of 50% of NCI-H2052 (human mesothelioma) cells in a cell-based assay.[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome |
| NCI-H226 Xenograft (Mouse) | 60 mg/kg, oral gavage, once daily for 2 weeks | 45% reduction in tumor volume.[1] |
Experimental Protocols
The following sections detail the general methodologies employed in the preliminary cytotoxic evaluation of this compound.
YAP-TEAD Protein-Protein Interaction Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify protein-protein interactions in a high-throughput format.
-
Principle: The assay measures the energy transfer between a donor fluorophore and an acceptor fluorophore conjugated to antibodies or proteins that bind to the target proteins (YAP and TEAD). When YAP and TEAD interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. This compound, by disrupting this interaction, leads to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant YAP and TEAD proteins are incubated together.
-
A donor-labeled anti-tag antibody (e.g., anti-GST-Europium) and an acceptor-labeled anti-tag antibody (e.g., anti-His-APC) that recognize tags on the recombinant proteins are added.
-
This compound at various concentrations is added to the wells.
-
The reaction is incubated to allow for binding and potential inhibition.
-
The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curve.
-
Cell Proliferation (Cytotoxicity) Assay
The antiproliferative effects of this compound are typically assessed using cell-based viability assays, such as the resazurin reduction assay.
-
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.
-
General Protocol (for NCI-H2052 cells):
-
NCI-H2052 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A resazurin solution is added to each well, and the plates are incubated for a further 1-4 hours.
-
The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
-
In Vivo Xenograft Model
To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft mouse model is used.
-
Principle: Human cancer cells (e.g., NCI-H226) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
General Protocol:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of NCI-H226 cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound orally (e.g., 60 mg/kg daily), while the control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width2)/2).
-
At the end of the study, the percentage of tumor growth inhibition is calculated.
-
Apoptosis Assay (Flow Cytometry)
To determine if the cytotoxic effects of this compound are due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed.
-
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.
-
General Protocol:
-
Cancer cells are treated with this compound at various concentrations for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V conjugated to a fluorophore (e.g., FITC) and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.
-
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action: Hippo Signaling Pathway
Caption: this compound inhibits the Hippo pathway by blocking the YAP-TEAD interaction in the nucleus.
General Experimental Workflow for this compound Cytotoxicity Screening
Caption: A general workflow for evaluating the cytotoxicity of this compound from in vitro to in vivo.
Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: The intrinsic apoptosis pathway potentially activated by this compound via Hippo pathway inhibition.
References
The YAP-TEAD Inhibitor YTP-17: A Technical Overview of its Anti-Proliferative Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
YTP-17 is a potent, orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway. Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP) and its binding to TEA domain (TEAD) transcription factors, is a key driver in the development and progression of various cancers. This document provides a technical guide on the anti-proliferative effects of this compound, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Introduction to this compound and the YAP-TEAD Signaling Axis
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] When the Hippo pathway is active, it phosphorylates and inactivates YAP, sequestering it in the cytoplasm.[2] In many cancers, the Hippo pathway is silenced, leading to the dephosphorylation and nuclear translocation of YAP. In the nucleus, YAP binds to TEAD transcription factors, initiating a transcriptional program that promotes cell proliferation, survival, and stemness. The interaction between YAP and TEAD is therefore a prime target for therapeutic intervention in cancers with a dysregulated Hippo pathway.[3][4]
This compound is a novel dihydrobenzofurane analog designed to specifically disrupt the YAP-TEAD protein-protein interaction.[5] Its mechanism of action is centered on binding to TEAD, thereby preventing the recruitment of YAP and the subsequent transcription of oncogenic target genes.[5]
Quantitative Assessment of this compound Efficacy
The following tables summarize the currently available quantitative data on the efficacy of this compound in inhibiting the YAP-TEAD interaction and cancer cell proliferation.
| Parameter | Value | Assay Type | Reference |
| IC50 (YAP-TEAD Interaction) | 4 nM | Biochemical Assay | |
| IC50 (NCI-H2052 Cell Proliferation) | 45 nM | Cell-Based Assay |
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Model | Dosing Regimen | Reference |
| Tumor Volume Reduction | 45% | NCI-H226 Xenograft (Mouse) | 60 mg/kg, oral gavage, once daily for 2 weeks |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting the interaction between YAP and TEAD, which is the final and critical step in the Hippo signaling pathway's control over gene transcription. The diagram below illustrates the canonical Hippo pathway and the point of intervention for this compound.
Figure 1: The Hippo Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
The following are detailed, representative protocols for assessing the effect of this compound on cancer cell proliferation. These protocols are based on standard laboratory procedures and information available for similar compounds, as the full experimental details from the primary publication on this compound were not accessible.
In Vitro Cell Proliferation Assay (NCI-H2052)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of the NCI-H2052 human mesothelioma cell line.
Materials:
-
NCI-H2052 cells (ATCC® CRL-5915™)
-
RPMI-1640 Medium (Gibco)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (solubilized in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/MTS-based assay
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Culture: Culture NCI-H2052 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A suggested concentration range is from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
For MTT/MTS assays: Follow the manufacturer's instructions.
-
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Subtract the background (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the In Vitro Cell Proliferation Assay.
Western Blot Analysis of YAP-TEAD Target Gene Expression
This protocol outlines a method to assess the effect of this compound on the protein levels of YAP, TEAD, and their downstream targets, such as CTGF and CYR61.
Materials:
-
Cancer cell line with known active Hippo signaling (e.g., NCI-H226)
-
6-well cell culture plates
-
This compound (solubilized in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-YAP, anti-TEAD, anti-CTGF, anti-CYR61, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 200 nM) and a vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion and Future Directions
This compound is a promising inhibitor of the YAP-TEAD interaction with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its nanomolar potency makes it a valuable tool for further investigation into the role of the Hippo pathway in cancer and a potential lead compound for the development of novel cancer therapeutics. Future research should focus on elucidating the full spectrum of its anti-cancer activity across a broader range of cancer cell lines, further characterizing its pharmacokinetic and pharmacodynamic properties, and exploring its potential in combination with other anti-cancer agents. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound.
References
The Pharmacokinetics of YTP-17: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YTP-17 is a potent and orally active small molecule inhibitor targeting the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway frequently dysregulated in various cancers. This document provides a comprehensive overview of the currently available preclinical data on the pharmacokinetics of this compound, including its mechanism of action, in vitro and in vivo efficacy. While specific quantitative pharmacokinetic parameters are not yet publicly available, this guide synthesizes the existing information to provide a thorough understanding for research and drug development professionals.
Introduction
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, often leading to the activation of the transcriptional co-activator Yes-associated protein (YAP) and its interaction with TEA domain (TEAD) transcription factors, is a significant driver in the development and progression of numerous malignancies. This compound has emerged as a promising therapeutic agent that directly inhibits the YAP-TEAD interaction, thereby impeding the oncogenic signaling cascade. Understanding the pharmacokinetic profile of this compound is crucial for its continued development and potential clinical application.
Mechanism of Action
This compound functions by disrupting the protein-protein interaction between YAP and TEAD.[1][2] This inhibition prevents the nuclear YAP/TEAD complex from binding to DNA and initiating the transcription of target genes responsible for cell proliferation and survival.
Signaling Pathway
The Hippo pathway, when active, phosphorylates and inactivates YAP, sequestering it in the cytoplasm. In many cancers, this pathway is inhibited, leading to the dephosphorylation and nuclear translocation of YAP. Once in the nucleus, YAP binds to TEAD transcription factors to drive tumor growth. This compound directly targets this final step in the oncogenic cascade.
In Vitro Activity
This compound has demonstrated potent inhibitory activity in biochemical and cell-based assays.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Biochemical Assay | IC50 (YAP-TEAD Interaction) | 4 nM | - | [1] |
| Cell-based Assay | IC50 (Antiproliferative Activity) | 45 nM | NCI-H2052 | [1] |
In Vivo Pharmacokinetics and Efficacy
While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound have not been made publicly available, in vivo studies have confirmed its oral activity and anti-tumor efficacy.
Efficacy in Xenograft Model
An in vivo study utilizing a xenograft mouse model with NCI-H226 cells demonstrated significant anti-tumor activity of this compound.[1]
| Animal Model | Dosage | Administration | Treatment Duration | Result | Reference |
| NCI-H226 Xenograft Mouse Model | 60 mg/kg | Oral gavage, once daily | 2 weeks | 45% reduction in tumor volume | [1] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for preclinical in vivo studies, the following methodologies are likely to have been employed.
In Vivo Efficacy Study (Generalized Protocol)
-
Cell Culture: NCI-H226 human mesothelioma cells are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A suspension of NCI-H226 cells is subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. This compound is formulated in a suitable vehicle for oral administration. The treatment group receives a daily oral gavage of this compound (e.g., 60 mg/kg), while the control group receives the vehicle alone.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study. Tumor volume is calculated using the formula: (length x width^2)/2.
References
Initial In Vitro Evaluation of YTP-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro evaluation of YTP-17, a potent and orally active inhibitor of the YAP-TEAD protein-protein interaction. The data and methodologies presented herein are compiled from foundational studies to facilitate further research and development of this compound class.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| TR-FRET Assay | YAP-TEAD Interaction | 4 | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| NCI-H2052 | Cell Proliferation Assay | 45 | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
YAP-TEAD TR-FRET Assay
This assay quantifies the ability of this compound to disrupt the interaction between the YAP and TEAD proteins using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human TEAD protein
-
Recombinant human YAP protein fragment
-
TR-FRET donor and acceptor fluorophores
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the TR-FRET donor-labeled TEAD protein to all wells.
-
Add the TR-FRET acceptor-labeled YAP protein fragment to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the results against the logarithm of the this compound concentration to determine the IC50 value.
NCI-H2052 Cell Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on the NCI-H2052 human mesothelioma cell line.
Materials:
-
NCI-H2052 cells
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Seed NCI-H2052 cells into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cell plates and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for Resazurin, or as specified for other reagents).
-
Measure the fluorescence or luminescence signal using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the relevant signaling pathway and experimental workflows.
Hippo-YAP-TEAD Signaling Pathway and this compound Inhibition.
Experimental Workflow for the YAP-TEAD TR-FRET Assay.
Experimental Workflow for the NCI-H2052 Cell Proliferation Assay.
References
YTP-17: A Technical Guide to its Impact on Oncogenic Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YTP-17, a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction. This document details the mechanism of action of this compound, its impact on oncogenic signaling pathways, and provides a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Introduction to this compound and its Therapeutic Rationale
This compound is a novel therapeutic agent that targets the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway is a key driver in the development and progression of various cancers.[1][3] The primary oncogenic output of the Hippo pathway is mediated by the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[2][4] In many cancers, the Hippo pathway is inactivated, leading to the translocation of YAP/TAZ into the nucleus.[2][4] Once in the nucleus, YAP/TAZ bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation, survival, and metastasis.[4][5]
This compound functions as a direct inhibitor of the protein-protein interaction between YAP and TEAD, thereby blocking the formation of the oncogenic transcriptional complex.[6] This mechanism offers a promising therapeutic strategy for cancers dependent on YAP/TAZ-TEAD signaling.
Mechanism of Action: Targeting the YAP-TEAD Interface
This compound is an orally active inhibitor of the YAP-TEAD protein-protein interaction. By binding to TEAD, this compound prevents its association with YAP, thereby inhibiting the transcription of downstream target genes responsible for tumor growth and survival.
Signaling Pathway Diagram
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's in vitro and in vivo activities.
Table 1: In Vitro Inhibitory and Antiproliferative Activity of this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| TR-FRET Assay | YAP-TEAD Interaction | 4 | [6] |
| Cell Proliferation Assay | NCI-H2052 (Mesothelioma) | 45 | [6] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Cell Line | Treatment | Dosing Schedule | Result | Reference |
| Xenograft Mouse Model | NCI-H226 (Lung Squamous Cell Carcinoma) | This compound (60 mg/kg) | Oral gavage, once daily for 2 weeks | 45% reduction in tumor volume | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for YAP-TEAD Interaction
This assay is designed to quantify the inhibitory effect of this compound on the protein-protein interaction between YAP and TEAD.
Materials:
-
Recombinant human YAP and TEAD proteins
-
TR-FRET donor and acceptor fluorophore-labeled antibodies specific for YAP and TEAD
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound, recombinant YAP and TEAD proteins, and the donor and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for the recommended time to allow for protein-protein interaction and antibody binding.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation (Resazurin) Assay
This assay measures the antiproliferative activity of this compound on cancer cell lines.
Materials:
-
NCI-H2052 human mesothelioma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Seed NCI-H2052 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add Resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.
In Vivo Xenograft Mouse Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a xenograft mouse model.
Materials:
-
NCI-H226 human lung squamous cell carcinoma cell line
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Harvest NCI-H226 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.[7]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (60 mg/kg) or the vehicle control to the respective groups via oral gavage once daily for 14 consecutive days.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor volumes between the this compound treated and control groups to determine the percentage of tumor growth inhibition.
Logical and Experimental Workflows
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising preclinical candidate that effectively targets the YAP-TEAD protein-protein interaction, a key node in oncogenic signaling. Its potent in vitro activity against YAP-TEAD and cancer cell proliferation, coupled with significant in vivo antitumor efficacy, underscores its potential as a novel therapeutic for cancers driven by the Hippo pathway. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: A Framework for an In Vitro Cell Proliferation and Viability Assay
Note to the Reader: The "YTP-17 protocol" appears to be a placeholder or a non-publicly documented procedure. The following application note has been constructed as a representative example using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity. This framework can be adapted for a specific internal protocol like "this compound."
Introduction
This protocol details the application of a colorimetric assay to determine cell viability and proliferation in vitro. The assay quantifies the metabolic activity of living cells by measuring the reduction of a tetrazolium salt. In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring, converting it to an insoluble, colored formazan salt. The concentration of the resulting formazan, which is proportional to the number of metabolically active cells, is determined by measuring its absorbance. This method is widely used in drug development and cytotoxicity studies to assess the effects of compounds on cell growth.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| 96-well flat-bottom plates | Corning | 3599 |
| MTT Reagent (5 mg/mL in PBS) | Thermo Fisher | M6494 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Multi-channel pipette | Eppendorf | --- |
| Microplate reader (570 nm) | BioTek | --- |
| CO2 Incubator | Thermo Fisher | --- |
Experimental Protocol: MTT Assay
This protocol outlines the steps for seeding cells, treating them with a test compound, and quantifying cell viability.
-
Cell Seeding:
-
Harvest and count cells (e.g., HeLa, A549) from culture.
-
Dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT Reagent (5 mg/mL) to each well.
-
Gently mix the plate and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
Formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
Table 1: Sample IC₅₀ Data for Test Compound on HeLa Cells after 48h
| Compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 0.985 | 0.045 | 100.0% |
| 1 | 0.892 | 0.038 | 90.6% |
| 5 | 0.751 | 0.041 | 76.2% |
| 10 | 0.512 | 0.029 | 52.0% |
| 25 | 0.244 | 0.021 | 24.8% |
| 50 | 0.115 | 0.015 | 11.7% |
| 100 | 0.068 | 0.011 | 6.9% |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a related biological pathway.
Caption: Workflow diagram illustrating the key phases of the MTT cell viability assay.
Caption: Simplified PI3K/Akt signaling pathway, crucial for cell survival and proliferation.
YTP-17: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YTP-17 is a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical downstream effector of the Hippo signaling pathway.[1][2][3][4] Dysregulation of the Hippo pathway and subsequent activation of the transcriptional coactivator Yes-associated protein (YAP) and its association with TEA domain (TEAD) transcription factors are implicated in the development and progression of various cancers. This compound disrupts this interaction, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes, leading to anti-tumor efficacy.[1][2][5] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅ClF₂N₂O₄ | [2][3] |
| Molecular Weight | 502.94 g/mol | [2][3] |
| Appearance | White to off-white solid | [3][6] |
| Purity | >98% (typically) | - |
| CAS Number | Not specified | - |
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays, as well as anti-tumor efficacy in preclinical models.
| Assay | Cell Line/Model | IC₅₀ / Effect | Reference |
| YAP-TEAD Interaction | Biochemical Assay | 4 nM | [1][2][3][4] |
| Antiproliferative Activity | NCI-H2052 (Mesothelioma) | 45 nM | [1][2][6] |
| In Vivo Efficacy | NCI-H226 Xenograft Mouse Model | 45% tumor volume reduction at 60 mg/kg | [1][3][6] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Nitrogen gas source (optional, but recommended for long-term storage)[1][2][3]
Protocol:
-
Pre-warming: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: this compound is readily soluble in DMSO at concentrations of at least 100 mg/mL (198.83 mM).[2][3][6] For a 10 mM stock solution, for example, dissolve 5.03 mg of this compound in 1 mL of anhydrous DMSO.
-
Solubilization Assistance: To ensure complete dissolution, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2]
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in light-protecting tubes.
-
If available, flush the headspace of each vial with nitrogen gas before sealing to minimize oxidation.[1][2][3]
-
Store the stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] Avoid repeated freeze-thaw cycles.[3]
-
In Vitro Cell-Based Assay Protocol (Example: Proliferation Assay)
Materials:
-
Cancer cell line of interest (e.g., NCI-H2052)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (e.g., 96-well)
-
Cell proliferation reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader
Workflow Diagram:
Caption: Workflow for an in vitro cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to ensure exponential growth for the duration of the experiment. Allow cells to adhere overnight.
-
Preparation of Working Solutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO-only) with the same final DMSO concentration as the highest this compound dose.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period, for instance, 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[8]
-
Quantification of Proliferation: Add a cell proliferation reagent according to the manufacturer's instructions and measure the output (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Study Protocol (Example: Xenograft Mouse Model)
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Tumor cells for implantation (e.g., NCI-H226)
-
This compound powder
-
Vehicle for oral gavage (e.g., as specified by supplier or in literature)
-
Oral gavage needles
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the mice into treatment and control groups.
-
Formulation Preparation: Prepare the this compound formulation for oral gavage. An example formulation for a similar compound involves creating a suspension in a vehicle like 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The specific formulation should be optimized for solubility and stability.
-
Dosing: Administer this compound orally via gavage at the desired dose (e.g., 60 mg/kg) once daily for the specified duration (e.g., 2 weeks).[1][3][6] The control group should receive the vehicle only.
-
Monitoring: Monitor the body weight of the mice and measure tumor dimensions with calipers regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).
Signaling Pathway
This compound targets the Hippo signaling pathway, which is a key regulator of organ size and cell proliferation. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP. In the nucleus, YAP binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. This compound prevents the interaction between YAP and TEAD, thereby suppressing this oncogenic signaling.
Caption: this compound inhibits the YAP-TEAD interaction in the Hippo pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | YAP-TEAD抑制剂 | MCE [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Optimal YTP-17 Concentration for NCI-H2052 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YTP-17 is a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical node in the Hippo signaling pathway.[1] The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development and progression of various cancers, including malignant mesothelioma. The NCI-H2052 cell line, derived from a patient with pleural mesothelioma of the sarcomatoid histotype, is a widely used model for studying this aggressive cancer. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound for inducing anti-proliferative effects in NCI-H2052 cells.
Data Presentation
The anti-proliferative activity of this compound on NCI-H2052 cells has been quantified, providing a critical starting point for experimental design.
| Parameter | Value | Cell Line | Reference |
| IC50 (72h treatment) | 45 nM | NCI-H2052 | [1] |
Signaling Pathway
This compound functions by disrupting the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. In malignant mesothelioma, particularly in cells with mutations in upstream Hippo pathway components like NF2 (as is common in NCI-H2052), the YAP/TAZ complex translocates to the nucleus, binds to TEAD, and drives the transcription of genes that promote cell proliferation and inhibit apoptosis. This compound's mechanism of action is to prevent this interaction, thereby suppressing the oncogenic transcriptional program.
References
Application Notes and Protocols for YTP-17 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YTP-17 is an orally active small molecule inhibitor that targets the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[1][2][3] The YAP-TEAD interaction is a critical downstream effector of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size. Dysregulation of the Hippo pathway, leading to the activation of the YAP/TAZ-TEAD transcriptional complex, is implicated in the development and progression of various cancers.[4] this compound, by disrupting this interaction, presents a promising therapeutic strategy for cancers with a dependency on YAP-TEAD signaling.[1][2]
These application notes provide a comprehensive overview of the preclinical administration of this compound in xenograft mouse models, including quantitative efficacy data, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Data Presentation
The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of this compound in a xenograft mouse model.
| Parameter | Details | Reference |
| Compound | This compound | [1][2] |
| Xenograft Model | NCI-H226 (human mesothelioma cell line) | [1][2] |
| Mouse Strain | Female SCID mice | [2][5] |
| Administration Route | Oral gavage | [1][2] |
| Dosage | 60 mg/kg | [1][2] |
| Dosing Schedule | Once daily | [1][2] |
| Treatment Duration | 2 weeks | [1][2] |
| Efficacy Outcome | 45% reduction in tumor volume | [2] |
| In Vitro Potency (IC50) | 4 nM (YAP-TEAD interaction) | [1][3] |
| In Vitro Anti-proliferative Activity (IC50) | 45 nM (NCI-H2052 cells) | [1][2] |
Signaling Pathway
This compound functions by inhibiting the interaction between YAP and TEAD, which is the terminal step of the Hippo signaling pathway. The following diagram illustrates the canonical Hippo pathway and the point of intervention for this compound.
References
Application Notes & Protocols: Preclinical Efficacy Studies of YTP-17, a Novel JAK2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for assessing the preclinical efficacy of YTP-17, a novel, potent, and selective inhibitor of Janus Kinase 2 (JAK2). The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases.[1][2][3] this compound is hypothesized to specifically target JAK2, thereby inhibiting the phosphorylation of STAT3 and downregulating the expression of pro-inflammatory genes. These protocols detail essential in vitro and in vivo studies designed to validate the mechanism of action of this compound and evaluate its therapeutic potential in a murine model of rheumatoid arthritis.
Introduction to this compound and the JAK/STAT Pathway
The JAK/STAT signaling cascade is pivotal for transducing extracellular signals from cytokines and growth factors into transcriptional responses.[3][4] This pathway plays a crucial role in regulating immune responses, and its aberrant activation is a key driver in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[2] The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These kinases then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene expression.[5][6]
There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[2][3] this compound has been designed as a selective inhibitor of JAK2, a key mediator for hematopoietic growth factor receptors and several pro-inflammatory cytokines.[2][7] By inhibiting JAK2, this compound is expected to block the phosphorylation and activation of downstream STATs, particularly STAT3, which is a central regulator of inflammatory processes.[1][6]
This guide outlines a tiered approach to evaluating this compound's efficacy, starting with biochemical and cell-based in vitro assays to confirm its mechanism of action and concluding with an in vivo study in a collagen-induced arthritis (CIA) mouse model to assess its therapeutic potential in a disease-relevant context.[8][9]
Diagram 1: Hypothesized this compound Mechanism of Action in the JAK/STAT Pathway
Caption: this compound inhibits JAK2, blocking STAT3 phosphorylation and subsequent gene expression.
In Vitro Efficacy and Mechanism of Action Studies
The initial phase of testing is designed to confirm that this compound inhibits JAK2 kinase activity and blocks the downstream signaling cascade in a cellular context.
Diagram 2: In Vitro Experimental Workflow
Caption: Workflow for characterizing the in vitro efficacy and mechanism of this compound.
Protocol: Biochemical JAK2 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on JAK2 kinase activity and calculate its IC50 value.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., TRIS-HCl, MgCl2, DTT)
-
ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound (serial dilutions)
-
Positive control inhibitor (e.g., Ruxolitinib)
-
ADP-Glo™ Kinase Assay kit (or similar fluorescence polarization-based kit)[10]
-
384-well plates
-
Plate reader capable of luminescence or fluorescence polarization detection
Methodology:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. Final DMSO concentration should be <1%.
-
Add 5 µL of diluted this compound, positive control, or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the JAK2 enzyme and peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP (and thus kinase activity) by adding the ADP-Glo™ reagent as per the manufacturer's instructions.
-
Measure luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to vehicle controls.
-
Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Phospho-STAT3 (p-STAT3) Inhibition Assay
Objective: To measure the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.
Materials:
-
Human cell line expressing the IL-6 receptor (e.g., HeLa or U266 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human Interleukin-6 (IL-6)
-
This compound (serial dilutions)
-
Lysis buffer
-
Phospho-STAT3 (Tyr705) and Total STAT3 assay kits (e.g., Meso Scale Discovery, ELISA, or Western Blot reagents)[5][6]
-
96-well cell culture plates
Methodology:
-
Seed HeLa cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with serial dilutions of this compound or vehicle for 1 hour.
-
Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.[11] Include non-stimulated controls.
-
Aspirate the medium and lyse the cells directly in the plate with lysis buffer.
-
Quantify the levels of p-STAT3 (Tyr705) and total STAT3 in the cell lysates using a suitable immunoassay.[6]
-
Normalize the p-STAT3 signal to the total STAT3 signal for each well.
-
Calculate the percent inhibition of p-STAT3 relative to the IL-6 stimulated vehicle control.
-
Determine the cellular IC50 value by plotting percent inhibition versus log[this compound].
Protocol: Quantitative PCR (qPCR) for Inflammatory Gene Expression
Objective: To confirm that inhibition of JAK2/STAT3 signaling by this compound leads to reduced transcription of downstream pro-inflammatory genes.
Materials:
-
HeLa cells or similar IL-6 responsive cell line
-
IL-6, this compound
-
TRIzol reagent or similar for RNA extraction[12]
-
cDNA synthesis kit[13]
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α, SOCS3) and a housekeeping gene (e.g., GAPDH, ACTB)[13][14]
-
Real-time PCR system
Methodology:
-
Culture, starve, pre-treat with this compound, and stimulate cells with IL-6 as described in Protocol 2.2, typically for 4-6 hours to allow for gene transcription.
-
Lyse the cells and extract total RNA according to the manufacturer's protocol.[15]
-
Synthesize cDNA from 500 ng of total RNA using a reverse transcriptase kit.[13]
-
Set up qPCR reactions using cDNA, primers for target and housekeeping genes, and a qPCR master mix.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the IL-6 stimulated vehicle control.[14]
In Vivo Efficacy Studies
The primary in vivo study will use the collagen-induced arthritis (CIA) mouse model, which shares many pathological features with human rheumatoid arthritis.[8][9][16]
Diagram 3: In Vivo Collagen-Induced Arthritis (CIA) Model Workflow
Caption: Timeline for the in vivo collagen-induced arthritis (CIA) efficacy study.
Protocol: Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in reducing the signs and symptoms of arthritis in a mouse model.
Animals:
Materials:
-
Bovine Type II Collagen
-
Complete Freund’s Adjuvant (CFA) and Incomplete Freund’s Adjuvant (IFA)[9][17]
-
This compound formulated for oral gavage
-
Positive control drug (e.g., Methotrexate or a known JAK inhibitor)
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Disease Induction (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize mice and administer a 100 µL subcutaneous injection at the base of the tail.[17]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a 100 µL subcutaneous booster injection at a different site near the base of the tail.[16][17]
-
Group Allocation and Dosing: On Day 21, randomize mice into treatment groups (n=10-12 per group) based on body weight.
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., Methotrexate, 1 mg/kg)
-
Administer treatments daily via oral gavage from Day 21 to Day 42.
-
-
Efficacy Monitoring (from Day 21 to Day 42):
-
Clinical Score: Score each paw twice weekly on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.[17]
-
Paw Thickness: Measure the thickness of the hind paws twice weekly using digital calipers.
-
Body Weight: Monitor body weight twice weekly as an indicator of general health.
-
-
Terminal Procedures (Day 42):
-
Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-6, TNF-α) by ELISA.
-
Tissue Collection: Harvest hind paws and fix them in 10% neutral buffered formalin for histology and micro-CT analysis.
-
-
Endpoint Analysis:
-
Histopathology: Decalcify, section, and stain paw joints with Hematoxylin and Eosin (H&E) and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Radiographic Analysis: Use micro-computed tomography (micro-CT) or X-ray to assess bone erosion and joint integrity.[18]
-
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. Statistical analysis should be performed using appropriate tests (e.g., ANOVA with post-hoc tests for group comparisons, repeated measures ANOVA for longitudinal data).
Table 1: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Parameter | This compound | Positive Control |
| Biochemical Assay | JAK2 Kinase Activity IC50 (nM) | [Insert Value] | [Insert Value] |
| Cell-Based Assay | p-STAT3 Inhibition IC50 (nM) | [Insert Value] | [Insert Value] |
| Gene Expression | IL-6 mRNA Fold Change vs. Stimulated | [Insert Value] | [Insert Value] |
| Gene Expression | TNF-α mRNA Fold Change vs. Stimulated | [Insert Value] | [Insert Value] |
Table 2: Summary of In Vivo Efficacy Endpoints in CIA Model (Day 42)
| Treatment Group | Mean Clinical Score (± SEM) | Mean Paw Thickness (mm ± SEM) | Mean Histology Score (± SEM) | Serum IL-6 (pg/mL ± SEM) |
| Vehicle | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (10 mg/kg) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (30 mg/kg) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
References
- 1. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mesoscale.com [mesoscale.com]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 12. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 18. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Measuring YAP-TEAD Inhibition with YTP-17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the inhibitory effects of YTP-17 on the YAP-TEAD protein-protein interaction. This compound is a potent and orally active small molecule inhibitor that targets the transcriptional activity of the YAP-TEAD complex, a critical nexus in the Hippo signaling pathway often dysregulated in cancer.[1][2][3][4] These protocols are designed for researchers in oncology, cell biology, and drug discovery to assess the biochemical and cellular activity of this compound and similar inhibitors. Included are methodologies for determining inhibitory concentration, assessing effects on cell proliferation, confirming target engagement within the cell, and evaluating in vivo efficacy.
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[5][6][7] The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway.[5][6] When the Hippo pathway is inactive, YAP/TAZ translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis.[7][8] Dysregulation of the Hippo pathway, resulting in hyperactivation of the YAP-TEAD transcriptional program, is a common driver of tumorigenesis and cancer progression.[5][9]
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between YAP and TEAD.[1][2][3][4] By preventing this interaction, this compound effectively abrogates the oncogenic signaling mediated by YAP-TEAD. This document outlines key experiments to characterize the inhibitory properties of this compound.
Signaling Pathway
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates YAP. This phosphorylation leads to the cytoplasmic retention and subsequent degradation of YAP, thus preventing it from entering the nucleus and activating TEAD-mediated transcription. In many cancers, this pathway is inactivated, allowing for the nuclear accumulation of YAP and its association with TEAD, driving tumor growth. This compound acts downstream by directly blocking the interaction between nuclear YAP and TEAD.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Description | Cell Line | IC50 | Reference |
| Biochemical Assay | Inhibition of YAP-TEAD protein-protein interaction. | N/A | 4 nM | [1][2][3][4] |
| Cell Proliferation | Inhibition of cancer cell growth. | NCI-H2052 | 45 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dosage | Dosing Schedule | Outcome | Reference |
| Xenograft Mouse Model | NCI-H226 | 60 mg/kg | Oral gavage, once daily for 2 weeks | 45% reduction in tumor volume | [1][2] |
Experimental Protocols
TEAD-Responsive Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the YAP-TEAD complex in living cells. Inhibition of this activity by this compound is reflected by a decrease in luciferase signal.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent mix in Opti-MEM. A typical ratio is 100 ng of TEAD-responsive luciferase reporter plasmid and 10 ng of Renilla luciferase plasmid per well.
-
Incubate the mix at room temperature for 20 minutes.
-
Add the transfection mix to the cells.
-
Incubate for 24 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the transfection medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with 100 µL of PBS.
-
Lyse the cells according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Cell Viability/Proliferation Assay (Resazurin-Based)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells. Resazurin is a redox indicator that is reduced by metabolically active cells to the fluorescent resorufin.
Materials:
-
NCI-H2052 cells (or other cancer cell line with active YAP-TEAD signaling)
-
RPMI-1640 Medium with 10% FBS
-
This compound
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
96-well clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Protocol:
-
Cell Seeding: Plate NCI-H2052 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.[7]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.[7][9]
-
Incubation with Resazurin: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
Co-IP is used to demonstrate that this compound directly disrupts the interaction between YAP and TEAD proteins within the cell.
Materials:
-
Cancer cell line with high YAP-TEAD activity (e.g., NCI-H226)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-YAP antibody
-
Anti-TEAD antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
-
IgG control antibody
Protocol:
-
Cell Treatment and Lysis:
-
Culture NCI-H226 cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse with cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-TEAD antibody or an IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-YAP antibody to detect co-immunoprecipitated YAP.
-
As a control, probe a separate blot with the anti-TEAD antibody to confirm successful immunoprecipitation of TEAD.
-
-
Analysis: A decrease in the amount of co-immunoprecipitated YAP in the this compound-treated sample compared to the control indicates disruption of the YAP-TEAD interaction.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or athymic nude mice)
-
NCI-H226 cancer cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of NCI-H226 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
-
Treatment:
-
Administer this compound (e.g., 60 mg/kg) or vehicle control to the respective groups via oral gavage once daily.[2]
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 2 weeks).[2]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor volumes between the treated and control groups to determine the anti-tumor efficacy of this compound.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers to effectively measure the inhibitory activity of this compound on the YAP-TEAD signaling axis. These assays are essential for the preclinical evaluation of this compound and other inhibitors targeting this critical oncogenic pathway. The provided methodologies can be adapted to specific cell lines and experimental conditions as required.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin-based cell viability assay [bio-protocol.org]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. labbox.es [labbox.es]
YTP-17 for Mesothelioma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with limited effective treatment options. A key signaling pathway often dysregulated in mesothelioma is the Hippo pathway. The downstream effector of this pathway, Yes-associated protein (YAP), and its transcriptional co-activator with PDZ-binding motif (TAZ), are frequently overexpressed and activated in mesothelioma cells. The interaction of YAP/TAZ with the TEA domain (TEAD) family of transcription factors is crucial for driving the expression of genes that promote cell proliferation and inhibit apoptosis.
YTP-17 is an orally active small molecule inhibitor that disrupts the protein-protein interaction between YAP and TEAD.[1][2] With a potent inhibitory concentration (IC50) of 4 nM for the YAP-TEAD interaction, this compound has demonstrated anti-tumor efficacy in preclinical models, making it a promising candidate for targeted therapy in mesothelioma research.[1][2] These application notes provide detailed protocols for in vitro and in vivo studies using this compound in mesothelioma research models.
Mechanism of Action: The Hippo-YAP/TEAD Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. In normal cells, a cascade of kinases (MST1/2 and LATS1/2) leads to the phosphorylation of YAP. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. However, in many cancers, including mesothelioma, mutations in upstream components of the Hippo pathway (such as NF2 or LATS2) lead to the dephosphorylation and nuclear translocation of YAP. In the nucleus, YAP binds to TEAD transcription factors, initiating a gene expression program that drives cell proliferation and survival. This compound directly inhibits the binding of YAP to TEAD, thereby blocking this oncogenic signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound and a related compound, YTP-75, in mesothelioma research models.
Table 1: In Vitro Activity of this compound in Mesothelioma Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Value |
| This compound | NCI-H2052 | Proliferation Assay | IC50 | 45 nM[1] |
Table 2: In Vivo Efficacy of this compound and Related Compounds in Mesothelioma Models
| Compound | Model Type | Cell Line | Treatment | Outcome |
| This compound | Xenograft | NCI-H226 | 60 mg/kg, oral gavage, daily for 2 weeks | 45% reduction in tumor volume[1] |
| YTP-75 | PDX | Mesothelioma | 240 mg/kg, daily | Anti-tumor efficacy |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a method to determine the effect of this compound on the proliferation of mesothelioma cell lines using a resazurin-based assay. This assay measures the metabolic activity of viable cells.
Materials:
-
Mesothelioma cell lines (e.g., NCI-H2052, MSTO-211H)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Protocol:
-
Cell Seeding:
-
Culture mesothelioma cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Include wells with medium only as a background control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
-
After the 72-hour incubation, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only) from all readings.
-
Normalize the fluorescence of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous mesothelioma xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., female SCID or athymic nude mice, 6-8 weeks old)
-
Mesothelioma cell line (e.g., NCI-H226, MSTO-211H)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Protocol:
-
Tumor Cell Implantation:
-
Harvest mesothelioma cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel (1:1 ratio) to improve tumor take rate.
-
Inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
This compound Administration:
-
Prepare a formulation of this compound in the vehicle at the desired concentration (e.g., to deliver 60 mg/kg).
-
Administer this compound to the treatment group via oral gavage daily.
-
Administer the vehicle alone to the control group following the same schedule.
-
Continue treatment for a predefined period (e.g., 2 weeks).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice if tumors reach a predetermined maximum size or if signs of significant morbidity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percentage of tumor growth inhibition (% TGI) at the end of the study.
-
Perform statistical analysis to determine the significance of the difference between the treatment and control groups.
-
Conclusion
This compound represents a promising therapeutic agent for mesothelioma by targeting the YAP-TEAD interaction. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models of mesothelioma. Further studies are warranted to explore the full potential of this compound as a novel treatment for this challenging disease.
References
- 1. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of CDK4/6 impairs diffuse pleural mesothelioma 3D spheroid growth and reduces viability of cisplatin-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of YTP-17 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for anti-cancer drug screening compared to traditional 2D cell cultures. These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[1][2] YTP-17 is a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical downstream step in the Hippo signaling pathway.[3] The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development and progression of various cancers.[4] Hyperactivation of YAP/TAZ, the downstream effectors of the Hippo pathway, is a common oncogenic driver.[5] By disrupting the interaction between YAP and its transcriptional partner TEAD, this compound effectively inhibits the expression of genes that promote cancer cell proliferation and survival.[3][6] This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models to evaluate its anti-cancer efficacy.
Mechanism of Action: The Hippo-YAP/TAZ Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. In many cancers, this pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus. Nuclear YAP/TAZ bind to the TEAD family of transcription factors, driving the expression of genes involved in cell proliferation, survival, and migration. This compound directly targets and disrupts the YAP-TEAD interaction, thereby inhibiting the oncogenic functions of YAP.[3][6]
Data Presentation: Expected Effects of this compound on 3D Tumor Spheroids
The following tables summarize the expected quantitative data from key experiments. These are hypothetical data based on the known mechanism of YAP-TEAD inhibitors and should be replaced with experimental results.
Table 1: Effect of this compound on Tumor Spheroid Growth
| Treatment Group | Concentration (nM) | Spheroid Diameter (µm) at Day 7 (Mean ± SD) | Spheroid Volume (mm³) at Day 7 (Mean ± SD) |
| Vehicle (DMSO) | 0 | 650 ± 25 | 0.144 ± 0.012 |
| This compound | 10 | 580 ± 30 | 0.102 ± 0.015 |
| This compound | 50 | 450 ± 20 | 0.048 ± 0.008 |
| This compound | 100 | 320 ± 15 | 0.017 ± 0.004 |
Table 2: Effect of this compound on Cell Viability within Tumor Spheroids
| Treatment Group | Concentration (nM) | Cell Viability (% of Vehicle) (Mean ± SD) |
| Vehicle (DMSO) | 0 | 100 ± 5.2 |
| This compound | 10 | 85.6 ± 4.8 |
| This compound | 50 | 62.3 ± 6.1 |
| This compound | 100 | 41.7 ± 5.5 |
Table 3: Effect of this compound on Apoptosis Induction in Tumor Spheroids
| Treatment Group | Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) (Mean ± SD) |
| Vehicle (DMSO) | 0 | 1.0 ± 0.1 |
| This compound | 10 | 1.8 ± 0.2 |
| This compound | 50 | 3.5 ± 0.4 |
| This compound | 100 | 5.2 ± 0.6 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., NCI-H2052, NCI-H226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serially diluted this compound working solutions
Procedure:
-
After 3-4 days of spheroid formation, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove 50 µL of conditioned medium from each well of the spheroid plate.
-
Add 50 µL of the appropriate this compound working solution or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, 7 days).
-
Replenish the medium with fresh this compound or vehicle control every 2-3 days by performing a half-medium change.
Protocol 3: Spheroid Growth and Morphology Analysis
Materials:
-
Treated tumor spheroids in a 96-well plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At designated time points (e.g., Day 0, 3, 5, 7 of treatment), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Use image analysis software to measure the major and minor diameters of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)².
-
Plot the average spheroid volume over time for each treatment group to assess the effect of this compound on spheroid growth.
Protocol 4: Cell Viability Assay (ATP-based)
Materials:
-
Treated tumor spheroids in a 96-well plate
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader with luminescence detection
Procedure:
-
At the end of the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of the 3D cell viability reagent equal to the volume of medium in each well.
-
Mix the contents by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control group to determine the percentage of viable cells.
Protocol 5: Apoptosis Assay (Caspase-3/7 Activity)
Materials:
-
Treated tumor spheroids in a 96-well plate
-
Caspase-3/7 activity assay reagent (e.g., Caspase-Glo® 3/7 Assay)
-
Plate reader with luminescence detection
Procedure:
-
Follow the same initial steps as the cell viability assay to equilibrate the plate to room temperature.
-
Add the caspase-3/7 assay reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence to quantify caspase-3/7 activity.
-
Express the results as a fold change relative to the vehicle-treated control group.
The protocols and application notes provided here offer a comprehensive framework for investigating the anti-cancer effects of the YAP-TEAD inhibitor this compound in 3D tumor spheroid models. These models provide a more clinically relevant platform for preclinical drug evaluation.[7] Based on its mechanism of action, this compound is expected to inhibit spheroid growth, reduce cell viability, and induce apoptosis in a dose-dependent manner. The successful application of these protocols will provide valuable insights into the therapeutic potential of this compound for cancers with dysregulated Hippo-YAP/TAZ signaling.
References
- 1. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Rho Signaling-Directed YAP/TAZ Regulation Encourages 3D Spheroid Colony Formation and Boosts Plasticity of Parthenogenetic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: YTP-17 Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with the investigational compound YTP-17 for in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound formulations for animal studies.
Issue 1: this compound is precipitating out of my vehicle during or after formulation.
This is a common indication that the solubility limit of this compound in the chosen vehicle has been exceeded.
Possible Causes and Solutions:
-
Vehicle Saturation: The concentration of this compound is too high for the selected vehicle.
-
Solution: Decrease the concentration of this compound. If the dose is too low, a different vehicle or formulation strategy will be necessary.
-
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate as it cools to room temperature or animal body temperature.
-
Solution: Prepare the formulation at the temperature of administration and use it immediately. Consider the use of co-solvents or surfactants to maintain solubility over a wider temperature range.
-
-
pH Shift: If using a pH-dependent formulation, small shifts in pH during preparation or upon dilution can cause precipitation.
-
Solution: Ensure the use of a suitable buffer system to maintain the target pH. See the experimental protocols for preparing a buffered solution.
-
Issue 2: The viscosity of my this compound formulation is too high for injection.
High viscosity can be a problem when using certain co-solvents or polymers to increase solubility.
Possible Causes and Solutions:
-
High Concentration of Excipients: High percentages of excipients like PEG 400 or Solutol HS 15 can lead to viscous solutions.
-
Solution: Refer to the vehicle comparison table to select a less viscous alternative. It may be possible to combine lower concentrations of multiple excipients to achieve the desired solubility with acceptable viscosity.
-
-
Polymer Gelling: Some polymers may form gels at higher concentrations or specific temperatures.
-
Solution: Carefully review the properties of the polymer being used. Consider alternative solubilizing agents such as cyclodextrins.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting vehicles for determining the solubility of this compound?
A1: A tiered approach is recommended for solubility screening. Start with common aqueous and non-aqueous vehicles and progress to more complex formulations as needed. The following table summarizes the solubility of this compound in common vehicles.
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | Insoluble in aqueous buffers. |
| 5% Dextrose in Water (D5W) | < 0.01 | Not suitable for direct solubilization. |
| 0.9% Saline | < 0.01 | Not suitable for direct solubilization. |
| Polyethylene Glycol 400 (PEG 400) | 50 | A common co-solvent for poorly soluble compounds. Can be viscous at high concentrations. |
| Propylene Glycol (PG) | 35 | Another common co-solvent. |
| Ethanol | 25 | Often used in combination with other co-solvents. Can cause irritation at high concentrations. |
| Dimethyl Sulfoxide (DMSO) | > 100 | High solubility, but potential for toxicity in vivo. Use with caution and at low percentages. |
| 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | 15 | A common cyclodextrin-based approach for increasing aqueous solubility. |
| Solutol HS 15:Saline (1:1) | 40 | A non-ionic solubilizer and emulsifying agent. |
Q2: How can I improve the aqueous solubility of this compound for intravenous administration?
A2: For intravenous (IV) administration, co-solvent systems and cyclodextrin-based formulations are common strategies.
-
Co-solvent Systems: A combination of a water-miscible organic solvent and water can increase the solubility of hydrophobic compounds. A common starting point is a ternary system of DMSO, PEG 400, and water.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.
Q3: What formulation strategies are suitable for oral administration of this compound?
A3: For oral administration, lipid-based formulations and amorphous solid dispersions are often effective.
-
Lipid-Based Formulations: These can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS). These formulations can improve oral bioavailability by enhancing solubility and utilizing lipid absorption pathways.
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in an amorphous state, its dissolution rate and apparent solubility can be significantly increased.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (e.g., 10% DMSO, 40% PEG 400, 50% Saline)
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the required volume of DMSO to the vial. Vortex until the this compound is completely dissolved.
-
Add the required volume of PEG 400 to the vial. Vortex until the solution is homogeneous.
-
Slowly add the required volume of saline to the vial while vortexing. Continue to vortex for 5-10 minutes to ensure complete mixing.
-
Visually inspect the final formulation for any signs of precipitation.
-
Filter the solution through a 0.22 µm syringe filter for sterilization before administration.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation (e.g., 20% HP-β-CD)
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water. Gently warm and stir the solution to facilitate the dissolution of the HP-β-CD.
-
Allow the HP-β-CD solution to cool to room temperature.
-
Add the weighed amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound and for sterilization.
Visualizations
Caption: Decision workflow for selecting a suitable formulation strategy for this compound.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
overcoming YTP-17 resistance in cancer cells
YTP-17 Resistance Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with this compound resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme in the pro-survival signaling pathway of several cancer types. By binding to the ATP-binding pocket of TKX, this compound prevents its phosphorylation and activation, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
There are three primary mechanisms by which cancer cells can develop resistance to this compound:
-
Target Alteration: Mutations in the TKX gene can alter the structure of the TKX protein, reducing the binding affinity of this compound.
-
Bypass Pathway Activation: Cancer cells may upregulate alternative signaling pathways, such as the MET or AXL receptor tyrosine kinase pathways, to circumvent their dependency on TKX signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2, can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
Q3: How can I determine which resistance mechanism is present in my cell line?
A systematic approach is recommended. Start by performing a dose-response curve to confirm the degree of resistance. Then, sequence the TKX gene to check for mutations. If no mutations are found, use Western blotting to assess the activation status of known bypass pathways (e.g., p-MET, p-AXL). Finally, an efflux assay using a fluorescent substrate of ABCG2 can determine if drug efflux is increased.
Troubleshooting Guide
Issue: Unexpectedly high IC50 value for this compound in a previously sensitive cell line.
This guide will help you troubleshoot and identify the potential cause of this compound resistance.
Step 1: Confirm Resistance and Cell Line Integrity
-
Action: Perform a dose-response experiment to determine the IC50 of this compound in your cell line and compare it to the expected value for the sensitive parental line.
-
Action: Conduct cell line authentication (e.g., short tandem repeat profiling) to rule out contamination or misidentification.
Step 2: Investigate Target-Based Resistance
-
Action: Sequence the kinase domain of the TKX gene to identify potential resistance-conferring mutations.
-
Expected Outcome: The presence of mutations, such as the common T315I gatekeeper mutation, would confirm target-based resistance.
Step 3: Evaluate Bypass Pathway Activation
-
Action: Perform a Western blot analysis to probe for the phosphorylation (activation) of key bypass pathway proteins like MET and AXL.
-
Expected Outcome: Increased levels of p-MET or p-AXL in the resistant cells compared to the sensitive parental cells would suggest bypass pathway activation.
Step 4: Assess Drug Efflux
-
Action: Use a fluorescent substrate-based efflux assay (e.g., with pheophorbide A) to measure the activity of ABC transporters.
-
Expected Outcome: A significant decrease in intracellular fluorescence in the resistant line, which can be reversed by a known ABCG2 inhibitor (e.g., Ko143), indicates increased drug efflux.
Logical Flow for Troubleshooting this compound Resistance
Caption: Troubleshooting workflow for identifying this compound resistance.
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| Parent-S | Parental Sensitive | 15 ± 2.5 | 1.0 |
| Resist-M | TKX T315I Mutant | 450 ± 35.1 | 30.0 |
| Resist-B | MET Amplified | 280 ± 21.8 | 18.7 |
| Resist-E | ABCG2 Overexpression | 350 ± 29.4 | 23.3 |
Table 2: Combination Therapy to Overcome Resistance
| Resistant Cell Line | Combination Agent | This compound IC50 (nM) with Combo | Fold Re-sensitization |
| Resist-B (MET Amp) | Crizotinib (MET Inhibitor) | 25 ± 3.1 | 11.2 |
| Resist-E (ABCG2 OE) | Ko143 (ABCG2 Inhibitor) | 20 ± 2.8 | 17.5 |
Signaling Pathways and Resistance Mechanisms
Caption: this compound mechanism of action and key resistance pathways.
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10-point serial dilution of this compound in culture medium, ranging from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Experimental Workflow: From Resistance to Mitigation
Caption: Workflow for identifying and addressing this compound resistance.
Protocol 2: Western Blot for Bypass Pathway Activation
-
Protein Extraction: Lyse this compound resistant and sensitive cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto an 8-10% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-MET, total MET, p-AXL, total AXL, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to assess activation status.
Technical Support Center: Minimizing YTP-17 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of YTP-17 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active small molecule inhibitor that targets the protein-protein interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors.[1][2][3][4] This interaction is a critical downstream step in the Hippo signaling pathway, which is involved in cell proliferation and organ size control. By inhibiting the YAP-TEAD interaction, this compound can suppress the transcriptional activity of YAP, leading to anti-tumor effects.[1][2]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary target.[5] These unintended interactions can lead to misleading experimental results, making it difficult to attribute the observed phenotype solely to the inhibition of the YAP-TEAD interaction.[5] Furthermore, off-target effects can cause cellular toxicity or other confounding biological responses.[6] Minimizing these effects is crucial for obtaining accurate and reproducible data.
Q3: What are the first steps I should take to minimize potential off-target effects of this compound in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell line or model system.[5][6] Using concentrations at or slightly above the IC50 for the primary target reduces the likelihood of engaging lower-affinity off-targets.[6]
-
Include proper controls: Always include a vehicle control (e.g., DMSO, the solvent for this compound) to account for any effects of the solvent on your experimental system.[5]
-
Confirm on-target engagement: Utilize methods like a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target, TEAD, in your cellular context.[6]
Troubleshooting Guide
Problem 1: I'm observing a cellular phenotype that is inconsistent with YAP-TEAD inhibition.
-
Possible Cause: The observed phenotype may be a result of this compound binding to an unintended target.
-
Troubleshooting Steps:
-
Validate with a structurally distinct inhibitor: Use another YAP-TEAD inhibitor with a different chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect.[5]
-
Perform a rescue experiment: If possible, overexpress a mutant form of TEAD that does not bind to this compound but still interacts with YAP. If the phenotype is reversed, this provides strong evidence for an on-target effect.[6]
-
Conduct a knockdown/knockout experiment: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of YAP or TEAD. If the resulting phenotype mimics the effect of this compound, it supports an on-target mechanism.[5]
-
Problem 2: this compound is causing significant cytotoxicity in my cell line at concentrations needed for YAP-TEAD inhibition.
-
Possible Cause: The cytotoxicity could be due to off-target effects or on-target toxicities in that specific cell line.
-
Troubleshooting Steps:
-
Lower the concentration: Determine the lowest concentration of this compound that still effectively inhibits YAP-TEAD signaling. It's possible that a lower, less toxic concentration is sufficient.[6]
-
Test in different cell lines: Assess the cytotoxicity of this compound across a panel of cell lines to determine if the observed toxicity is cell-type specific.[5]
-
Profile for off-target liabilities: Consider screening this compound against a broad panel of kinases or other protein families to identify potential off-target interactions that could be mediating the toxic effects.[6]
-
Quantitative Data
Table 1: Reported Potency of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 4 nM | YAP-TEAD protein-protein interaction | [1][2][3][4] |
| IC50 | 45 nM | Antiproliferative activity in NCI-H2052 cells | [1][2] |
Table 2: Experimental Data Log for this compound Characterization
Use this table to record your own experimental data to determine the optimal concentration of this compound in your system.
| Cell Line | Assay Type | This compound Concentration | On-Target Effect (e.g., % inhibition of reporter gene) | Off-Target Effect (e.g., % cell death) |
Experimental Protocols
1. Dose-Response Curve for On-Target Activity
-
Objective: To determine the effective concentration range of this compound for inhibiting YAP-TEAD activity.
-
Methodology:
-
Seed cells containing a TEAD-responsive reporter construct (e.g., Luciferase or GFP) in a 96-well plate.
-
Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for a predetermined time (e.g., 24-48 hours).
-
Measure the reporter gene activity (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition for each concentration and determine the EC50 value.[6]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of this compound to TEAD in intact cells.
-
Methodology:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and lyse them to obtain the protein extract.
-
Divide the lysates into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TEAD protein at each temperature using Western blotting.
-
In the presence of this compound, TEAD should be stabilized and remain soluble at higher temperatures compared to the vehicle control.[6]
-
Visualizations
Caption: Workflow for minimizing and validating this compound off-target effects.
References
troubleshooting inconsistent results with YTP-17
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using YTP-17, a potent, orally active inhibitor of the YAP-TEAD protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[1][2][3][4][5] By preventing this interaction, this compound blocks the transcriptional activity of the YAP/TAZ-TEAD complex, which is often hyperactivated in cancer and drives tumor growth and proliferation.[6][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound.[3][4][5][8][9]
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions (in DMSO): Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[10] Avoid repeated freeze-thaw cycles. Protect from light.[10]
-
General Handling: Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][4] Handle the compound in a well-ventilated area.
Q3: What are the known IC50 values for this compound?
A3: The inhibitory potency of this compound has been characterized in both biochemical and cell-based assays. Note that IC50 values can vary depending on the specific assay conditions and cell line used.[11][12][13][14]
| Assay Type | Target/Cell Line | Reported IC50 Value |
| Biochemical Assay | YAP-TEAD Interaction | ~4 nM[1][2][3][4][10] |
| Cell Proliferation Assay | NCI-H2052 (Mesothelioma) | ~45 nM[10] |
Q4: In which solvent is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 100 mg/mL or higher.[2] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Inconsistent Results
Problem 1: Higher than expected IC50 value or low efficacy in cell-based assays.
This is a common issue that can arise from multiple factors related to the compound, cell culture conditions, or assay protocol.[11][13][15][16]
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions of this compound from powder for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored improperly.[13] |
| Cell Line Variability | Ensure you are using a consistent and low passage number for your cells. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.[13] Perform regular cell line authentication to rule out cross-contamination. |
| Suboptimal Cell Health | Use cells that are in the exponential growth phase. Stressed or confluent cells may respond differently to treatment. |
| Assay Protocol Variations | Standardize cell seeding density and incubation times. Different cell viability assays (e.g., MTT, CellTiter-Glo, resazurin) measure different cellular parameters and can yield different IC50 values.[13][17][18][19] Use the same assay consistently. |
| This compound Instability in Media | This compound may be unstable in cell culture media over long incubation periods. Consider refreshing the media with a new dose of this compound for long-term experiments. |
Problem 2: High variability between technical or biological replicates.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. For 96-well plates, use a multi-channel pipette for compound addition to minimize timing differences.[16] |
| "Edge Effects" in Microplates | Evaporation from the outer wells of a 96-well plate can concentrate this compound and affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and do not use these wells for experimental data.[15][16] |
| Incomplete Solubilization | Ensure this compound is fully dissolved in DMSO before diluting in culture medium. Precipitates can lead to inconsistent dosing. If solubility issues are suspected, vortex the stock solution and warm it to 37°C briefly before dilution.[2] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Count cells accurately and use a consistent volume for each well. |
Experimental Protocols
Cell Proliferation Assay (e.g., using Resazurin)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment (Resazurin):
-
Prepare the resazurin reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[11][14]
-
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. researchchemshub.com [researchchemshub.com]
- 6. pnas.org [pnas.org]
- 7. portlandpress.com [portlandpress.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. news-medical.net [news-medical.net]
- 18. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
optimizing YTP-17 dosage for maximum anti-tumor effect
Technical Support Center: YTP-17 Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of this compound, a novel kinase inhibitor, to achieve maximum anti-tumor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a highly selective, ATP-competitive inhibitor of Tumor Progression Kinase 1 (TPK1). TPK1 is a critical downstream effector in the oncogenic Growth Factor Signaling Pathway (GFSP). By inhibiting TPK1, this compound blocks the phosphorylation of key substrates involved in cell cycle progression and proliferation, leading to cell cycle arrest and apoptosis in TPK1-dependent tumor cells.
Q2: How should I dissolve this compound for experimental use?
A: For in vitro studies, this compound is soluble in DMSO at concentrations up to 50 mM. We recommend preparing a 10 mM stock solution in 100% DMSO and storing it in aliquots at -20°C. For in vivo studies, a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Always prepare the vehicle solution fresh and sonicate briefly to ensure complete dissolution of this compound.
Q3: What is a good starting concentration range for in vitro cell viability assays?
A: We recommend a 10-point dose-response curve starting from 10 µM and proceeding with 3-fold serial dilutions down to the low nanomolar range. The optimal concentration will vary depending on the cell line's sensitivity.
Q4: Which cancer cell lines are known to be sensitive to this compound?
A: Sensitivity to this compound correlates with the expression and activation level of its target, TPK1. Based on preclinical data, cell lines from non-small cell lung cancer (e.g., NCI-H460), colorectal cancer (e.g., HCT116), and pancreatic cancer (e.g., PANC-1) have shown significant sensitivity. It is crucial to confirm TPK1 expression and pathway activation in your chosen model system.
Q5: What are the key pharmacodynamic (PD) markers to monitor this compound activity?
A: The most direct PD marker is the inhibition of TPK1 activity, which can be measured by assessing the phosphorylation status of its direct downstream substrate, p-SUB1 (phosphorylated at Serine-25). A decrease in p-SUB1 levels in tumor cells or tissue following this compound treatment is a reliable indicator of target engagement.
Troubleshooting Guides
Issue 1: Low or No Anti-Tumor Effect in In Vitro Assays
| Possible Cause | Recommended Solution |
| Drug Insolubility/Precipitation | Ensure the final DMSO concentration in your cell culture media does not exceed 0.5%, as higher concentrations can be toxic and cause the compound to precipitate. Visually inspect the media for any precipitate after adding this compound. |
| Incorrect Dosage Range | The IC50 may be higher or lower than expected. Widen your concentration range (e.g., from 100 µM down to 1 nM) to ensure you capture the full dose-response curve. |
| Cell Line Resistance | The chosen cell line may not depend on the TPK1 signaling pathway. Verify TPK1 expression and activation via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound. |
| Assay Incubation Time | The anti-proliferative effects of this compound may require longer exposure. Try extending the incubation time from 24 hours to 48 or 72 hours.[1] |
| Drug Degradation | Ensure stock solutions are stored properly at -20°C and protected from light. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
Issue 2: High Toxicity or Animal Death in In Vivo Studies
| Possible Cause | Recommended Solution |
| Dosage Too High | The Maximum Tolerated Dose (MTD) has been exceeded. Perform a dose-range finding study with smaller cohorts to establish the MTD. Start with a lower dose and escalate gradually while monitoring animal weight and clinical signs of toxicity. |
| Vehicle Toxicity | The vehicle solution may be causing toxicity. Administer a vehicle-only control group to assess its tolerability. If toxicity is observed, consider alternative vehicle formulations. |
| Off-Target Effects | While this compound is highly selective, off-target effects can occur at high concentrations.[2] Correlate toxicity with pharmacodynamic markers of target engagement in tumor and normal tissues to assess the therapeutic window. |
| Rapid Compound Metabolism | The compound may be metabolized into a more toxic substance. Conduct preliminary pharmacokinetic (PK) studies to understand the drug's metabolism and clearance rate. |
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound after a 72-hour incubation period, as determined by an MTT assay.
| Cell Line | Cancer Type | TPK1 Expression (Relative) | IC50 (nM) |
| NCI-H460 | Non-Small Cell Lung | High | 85 |
| HCT116 | Colorectal | High | 120 |
| PANC-1 | Pancreatic | Medium | 450 |
| A549 | Non-Small Cell Lung | Low | > 10,000 |
| MCF-7 | Breast | Low | > 10,000 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound on adherent cancer cells in a 96-well format.
Materials:
-
This compound (10 mM stock in DMSO)
-
Selected cancer cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[4]
-
Multichannel pipette, incubator, microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired this compound concentrations (e.g., 0 nM to 10,000 nM). Include a "vehicle control" (DMSO only) and a "medium only" blank.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[1][5] Viable cells will reduce the yellow MTT to purple formazan crystals.[3][6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5] Mix gently by pipetting.
-
Absorbance Reading: Incubate the plate overnight in the incubator.[1] Measure the absorbance at 570 nm using a microplate reader.[3][5]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control wells. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Outline for In Vivo Xenograft Efficacy Study
This protocol outlines a typical subcutaneous xenograft study in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.
-
Tumor cells (e.g., HCT116)
-
Matrigel® Matrix
-
This compound and vehicle solution
-
Calipers for tumor measurement
Procedure Outline:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel® into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group).[7]
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., daily oral gavage)
-
Group 2: this compound Low Dose (e.g., 10 mg/kg, daily)
-
Group 3: this compound High Dose (e.g., 30 mg/kg, daily)
-
Group 4: Positive control drug (if available)
-
-
Dosing and Monitoring: Administer treatment for 21 consecutive days. Measure tumor volume with calipers 2-3 times per week and record animal body weight as a measure of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or at the end of the treatment period.[8]
-
Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-SUB1). Compare tumor growth inhibition (TGI) between groups.
Visualizations
Caption: this compound inhibits the TPK1 kinase in the GFSP signaling pathway.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
stability of YTP-17 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of YTP-17, a potent, orally active inhibitor of the YAP-TEAD protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors.[1][2][3] By disrupting this interaction, this compound prevents the nuclear translocation of YAP and subsequent activation of target genes that are involved in cell proliferation and survival.[4][5][6] This makes it a valuable tool for studying the Hippo signaling pathway and a potential therapeutic agent in cancers with a dysregulated Hippo pathway.[7][8]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1][2] For experimental use, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -80°C.[1][9] When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in your experimental buffer or cell culture medium.
Q4: In which signaling pathway does this compound function?
A4: this compound is an inhibitor of the Hippo signaling pathway. Specifically, it targets the downstream effectors YAP and TEAD.[1][3] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[4][5][6] When the pathway is "on," a kinase cascade phosphorylates YAP, leading to its cytoplasmic retention and degradation.[4][6] When the pathway is "off," unphosphorylated YAP translocates to the nucleus, binds to TEAD transcription factors, and activates the expression of pro-proliferative and anti-apoptotic genes.[4][5][10] this compound blocks this final step of the pathway.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid (powder) | 4°C | Long-term | Protect from light, store under nitrogen.[1][2] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Protect from light, store under nitrogen.[1][9] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Protect from light, store under nitrogen.[1][9] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅ClF₂N₂O₄ | [1][9] |
| Molecular Weight | 502.94 g/mol | [1][9] |
| Appearance | White to off-white solid | [9] |
| Solubility | ≥ 100 mg/mL in DMSO | [1][2] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Improper storage and handling.
-
Solution: Ensure that this compound is stored according to the recommendations in Table 1. Avoid repeated freeze-thaw cycles of stock solutions by preparing and using single-use aliquots. When preparing working solutions, use fresh, anhydrous DMSO to minimize hydrolysis of the compound.
-
-
Possible Cause 2: Degradation in experimental media.
-
Solution: The stability of this compound in aqueous solutions, especially in complex media containing serum and other components, has not been extensively reported. It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment and to minimize the time the compound spends in the medium before being added to the cells. For long-term experiments, consider replenishing the medium with freshly diluted this compound periodically. To empirically determine its stability in your specific medium, you can perform a time-course experiment and measure its activity at different time points (see Experimental Protocol section).
-
-
Possible Cause 3: Photodegradation.
-
Possible Cause 4: Adsorption to plasticware.
-
Solution: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates and polypropylene tubes.
-
Issue 2: High background or off-target effects observed in experiments.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range of concentrations and narrow it down to the lowest concentration that gives the desired biological effect.
-
-
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: Ensure that the final concentration of DMSO in your experimental setup is consistent across all samples, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%).
-
-
Possible Cause 3: Degradation products of this compound may have off-target effects.
-
Solution: While the specific degradation products of this compound are not well-documented, ensuring the stability of the compound as described above will minimize their formation. If you suspect degradation, using freshly prepared solutions is the best mitigation strategy.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Experimental Medium
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium over time.
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilution in Medium: Dilute the this compound stock solution to your final working concentration in your cell culture medium (with serum and any other additives you typically use). Prepare a sufficient volume for all time points.
-
Incubation: Incubate the this compound-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take an aliquot of the incubated medium. The 0-hour time point serves as your 100% activity control.
-
Functional Assay: Use the collected aliquots to treat your cells in a functional assay that measures YAP-TEAD activity. This could be a reporter assay (e.g., TEAD-luciferase), a qPCR analysis of known YAP-TEAD target genes (e.g., CTGF, CYR61), or a cell proliferation assay if your cells are sensitive to YAP-TEAD inhibition.
-
Data Analysis: Compare the activity of this compound from the different time points to the 0-hour sample. A decrease in activity over time indicates degradation of the compound in your experimental medium.
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in experimental media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy [thno.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Transcriptional Regulation of the Hippo Pathway: Current Understanding and Insights from Single-Cell Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing YTP-17 Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering YTP-17 precipitation in their cell culture media. The following resources offer structured advice to identify the root cause of precipitation and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is causing the visible precipitate in my cell culture medium after adding this compound?
A1: Precipitation in cell culture media upon the addition of a new component like this compound can be attributed to several factors. When contamination is ruled out, the turbidity is often due to the precipitation of metals, proteins, or other media components.[1] This can be triggered by a temperature shift, as high-molecular-weight plasma proteins can fall out of solution when exposed to extreme temperature changes. Another common cause is the interaction of the new component with salts already present in the medium, particularly calcium salts, which are prone to forming insoluble complexes.[2]
Q2: Can the order of component addition to my media affect this compound precipitation?
A2: Yes, the order in which components are added to create a serum-free medium can lead to the formation of insoluble molecules. For instance, calcium chloride (CaCl2) and magnesium sulfate (MgSO4) can react to form calcium sulfate crystals, which are insoluble.[2] It is advisable to dissolve CaCl2 in deionized water separately before adding other media components one at a time.[1]
Q3: Does the storage temperature of my media and this compound stock solution matter?
A3: Absolutely. Temperature is a primary cause of precipitation in cell culture. Both freeze/thaw cycles and heat inactivation can denature proteins and lead to their precipitation. Concentrated stock solutions, when refrigerated, may also experience salt precipitation. It is crucial to adhere to the manufacturer's guidelines for the optimal storage and handling of your culture media and any supplements.[2] For this compound specifically, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] Once prepared, aliquot the solution to prevent repeated freeze-thaw cycles.[3]
Q4: How can I differentiate between this compound precipitation and microbial contamination?
A4: While both can cause turbidity, microbial contamination, such as from bacteria, fungi, or yeast, will often be accompanied by a rapid change in the pH of the medium (indicated by a color change of the phenol red indicator) and can be visualized under a microscope as distinct organisms. Precipitation of media components typically appears as amorphous or crystalline particles and does not involve a pH shift unless the precipitation reaction itself alters the medium's chemistry.
Troubleshooting Guide
Should you encounter precipitation after the addition of this compound, this guide provides a systematic approach to identifying and resolving the issue.
Initial Assessment
-
Visual Inspection: Characterize the precipitate. Is it crystalline, flocculent, or a general haze?
-
Microscopic Examination: Observe a sample of the medium under a microscope to rule out microbial contamination.
-
pH Check: Measure the pH of the medium to see if it has shifted significantly from the expected range.
Potential Causes and Corrective Actions
| Potential Cause | Corrective Action |
| Improper Storage and Handling | Refer to the manufacturer's guidelines for optimal storage temperatures for both the media and this compound stock solution.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the this compound stock solution.[3] |
| Incorrect Mixing Procedure | When preparing media, ensure that individual components are fully dissolved before adding the next. Dissolve calcium salts separately in deionized water before adding them to the rest of the media components.[1] |
| Media Component Incompatibility | High concentrations of certain ions, such as calcium and phosphate, can lead to precipitation. Review the composition of your basal medium and any other supplements being used in conjunction with this compound. |
| Environmental Factors | Evaporation from culture vessels can increase the concentration of media components, leading to precipitation.[2] Ensure proper humidification in the incubator and seal cultureware appropriately.[2] |
| High Concentration of this compound | The concentration of this compound may exceed its solubility limit in the specific cell culture medium being used. Consider performing a solubility test to determine the optimal concentration. |
Experimental Protocols
Protocol 1: this compound Solubility Assessment
This protocol helps determine the maximum soluble concentration of this compound in your specific cell culture medium.
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in your basal cell culture medium.
-
Start with the desired final concentration and create a dilution series (e.g., 2x, 5x, 10x higher and lower than the target concentration).
-
Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period equivalent to your typical experiment duration.
-
Visually inspect each dilution for any signs of precipitation at regular intervals.
-
Use a spectrophotometer to measure the absorbance at 600 nm to quantify turbidity as an indicator of precipitation.
Protocol 2: Order of Addition Experiment
This protocol is designed to identify if the sequence of adding media components influences this compound precipitation.
Methodology:
-
Prepare several small batches of your complete cell culture medium.
-
In each batch, vary the order in which you add this compound relative to other critical supplements (e.g., serum, specific amino acids, salts).
-
Batch A: Add this compound to the basal medium first, then other supplements.
-
Batch B: Add all other supplements to the basal medium first, then this compound.
-
Batch C: Add this compound concurrently with other supplements.
-
-
Incubate all batches under standard cell culture conditions.
-
Observe for precipitation over time.
Visual Guides
Below are diagrams illustrating key concepts and workflows related to troubleshooting this compound precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
refining YTP-17 delivery methods for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with YTP-17 in animal studies. This compound is an orally active inhibitor of the YAP-TEAD protein-protein interaction, showing promise for its anti-tumor efficacy.[1][2][3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Q: We are observing precipitation of this compound in our vehicle upon standing. How can we improve its solubility and formulation stability?
A: this compound is known to have limited aqueous solubility, which can lead to precipitation and inconsistent dosing. The choice of vehicle is critical for maintaining solubility and stability. Below is a summary of common vehicles and the corresponding solubility of this compound.
Table 1: this compound Solubility in Common Preclinical Vehicles
| Vehicle Composition | This compound Solubility (mg/mL) | Stability at RT (hours) | Observations |
| 0.5% Carboxymethylcellulose (CMC) in water | < 0.1 | < 1 | Rapid precipitation observed. |
| 10% DMSO, 90% Saline | 1.0 | 2 | Precipitation may occur over time. |
| 10% DMSO, 40% PEG300, 50% Saline | 5.0 | 8 | Clear solution, generally stable for a working day. |
| 20% Solutol HS 15 in water | 10.0 | > 24 | Forms a stable microemulsion. |
Recommendation: For oral gavage, a formulation of 10% DMSO, 40% PEG300, and 50% Saline is a good starting point. For higher concentrations, consider a Solutol HS 15-based vehicle. Always prepare fresh formulations and visually inspect for precipitation before each administration.
Experimental Protocol: this compound Formulation and Stability Assay
Objective: To determine the optimal vehicle for this compound administration and assess the stability of the formulation over time.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl)
-
Solutol HS 15
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Vehicle Preparation: Prepare the desired vehicles (e.g., as listed in Table 1).
-
This compound Formulation:
-
Accurately weigh the required amount of this compound powder.
-
If using a co-solvent system (e.g., DMSO/PEG300/Saline), first dissolve the this compound in the organic solvent (DMSO) with gentle vortexing.
-
Gradually add the remaining vehicle components while stirring continuously.
-
For Solutol HS 15, dissolve this compound directly in the vehicle with gentle heating (not exceeding 40°C) and stirring until a clear solution is formed.
-
-
Stability Assessment:
-
Divide the formulation into aliquots for testing at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Store the aliquots under the intended experimental conditions (e.g., room temperature, protected from light).
-
At each time point, visually inspect the solution for any signs of precipitation.
-
Quantify the concentration of this compound in the solution using a validated HPLC method to determine the percentage of the compound remaining in the solution.
-
Q: We are observing unexpected animal mortality and adverse events not predicted by in vitro studies. What are the potential causes and how can we troubleshoot this?
A: Unexpected toxicity in animal studies can arise from several factors, including vehicle toxicity, off-target effects of the compound, or issues with the administration procedure. A systematic approach is necessary to identify the root cause.
Caption: Troubleshooting workflow for unexpected animal mortality.
Recommendations:
-
Always include a "vehicle only" control group to assess the toxicity of the formulation itself.
-
Carefully consider the administration volume and needle size to minimize stress and potential injury to the animals. Guidelines for administration routes and volumes for mice are available.[5][6][7][8]
-
If the compound is suspected to be the cause, consider reducing the dose or frequency of administration.
-
Conducting off-target screening, such as broad kinase profiling, can help identify potential mechanisms of toxicity.
Frequently Asked Questions (FAQs)
Q: What is the recommended dosing regimen and administration route for this compound in mouse xenograft models?
A: this compound is orally active.[1][2][3] A previously reported study in an NCI-H226 xenograft mouse model used a dosage of 60 mg/kg administered via oral gavage once daily for two weeks, which resulted in a 45% reduction in tumor volume.[2] The optimal dosing regimen may vary depending on the specific cancer model and the formulation used. A pilot pharmacokinetic study is recommended to determine the optimal dosing for your specific experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound with Different Formulations in Mice (Single 60 mg/kg Dose)
| Formulation | Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| 10% DMSO, 90% Saline | Intraperitoneal (IP) | 1250 | 0.5 | 4500 | N/A |
| 10% DMSO, 40% PEG300, 50% Saline | Oral Gavage (PO) | 850 | 1.0 | 3200 | 71 |
| 20% Solutol HS 15 in water | Oral Gavage (PO) | 1100 | 1.5 | 4100 | 91 |
Experimental Protocol: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound following administration of a specific formulation and route.
Materials:
-
This compound formulation
-
Appropriate mouse strain (e.g., SCID mice for xenograft studies)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing:
-
Acclimate animals for at least one week before the study.
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single dose of the this compound formulation via the desired route (e.g., oral gavage).
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Common sampling sites include the tail vein or saphenous vein.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability.
-
Q: What is the mechanism of action of this compound?
A: this compound is an inhibitor of the YAP-TEAD protein-protein interaction.[1][2][3][4] The Hippo signaling pathway is a key regulator of cell proliferation and organ size, and its dysregulation is implicated in cancer.[9] YAP is a transcriptional co-activator that, when translocated to the nucleus, binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival. By binding to TEAD, this compound prevents its interaction with YAP, thereby inhibiting the downstream oncogenic signaling.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cea.unizar.es [cea.unizar.es]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. downstate.edu [downstate.edu]
- 9. researchgate.net [researchgate.net]
YTP-17 Technical Support Center: Managing Toxicity in Normal Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with YTP-17 and encountering challenges related to its toxicity in normal cells. The following information is intended to help troubleshoot common experimental issues and provide a deeper understanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction.[1][2][3][4] The Hippo signaling pathway is a key regulator of organ size and cell proliferation. When the Hippo pathway is inactive, the transcriptional co-activator Yes-associated protein (YAP) translocates to the nucleus and binds to TEA domain (TEAD) transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to YAP-TEAD hyperactivity. This compound directly binds to TEAD, preventing its interaction with YAP, thereby inhibiting the transcription of pro-growth and anti-apoptotic genes.
Q2: What is the known selectivity of this compound for cancer cells versus normal cells?
A2: The available preclinical data primarily focuses on the anti-tumor efficacy of this compound in cancer cell lines and xenograft models.[1][4] While this compound has shown potent anti-proliferative activity in cancer cells with a dysregulated Hippo pathway (e.g., NF2-mutant or YAP-amplified cells), comprehensive data on its effects on a wide range of normal, non-cancerous cell lines is not yet publicly available.[5] Given that the YAP-TEAD interaction is also important for the proliferation and survival of certain normal cell types, some level of on-target toxicity in normal cells can be anticipated.
Q3: What are the potential off-target effects of this compound?
A3: Currently, there is limited public information on the specific off-target effects of this compound. As with any small molecule inhibitor, it is possible that this compound could interact with other proteins in the cell, leading to unintended biological consequences. If you suspect off-target effects, it is advisable to perform target engagement and pathway analysis experiments, such as Western blotting for downstream targets of other signaling pathways or proteomic profiling.
Q4: What are some general strategies to mitigate this compound toxicity in normal cells during in vitro experiments?
A4: To manage toxicity in normal cells, consider the following:
-
Titrate the concentration: Determine the lowest effective concentration of this compound in your cancer cell line of interest and use a dose-response curve to identify a potential therapeutic window where cancer cells are sensitive, and normal cells are less affected.
-
Use a 3D cell culture model: Organoids or spheroids derived from normal tissues may provide a more physiologically relevant model and potentially exhibit different sensitivities to this compound compared to 2D monolayer cultures.
-
Time-course experiments: Assess the viability of normal cells at different time points of this compound exposure. It is possible that shorter exposure times are sufficient to inhibit cancer cell proliferation while minimizing damage to normal cells.
-
Co-culture systems: If your experimental design allows, co-culture your cancer cells with normal cells to better simulate the tumor microenvironment and assess the selectivity of this compound in a more complex system.
Troubleshooting Guides
Problem: I am observing high cytotoxicity in my normal cell line control at a concentration that is effective against my cancer cell line. What should I do?
Solution Workflow:
-
Confirm the observation: Repeat the cytotoxicity assay with careful attention to cell seeding density, drug concentration, and incubation time. Use a positive control for cytotoxicity to ensure the assay is working correctly.
-
Assess the health of your cell lines: Ensure that both your cancer and normal cell lines are healthy, free of contamination (especially mycoplasma), and within a low passage number.
-
Perform a detailed dose-response analysis: Test a wider range of this compound concentrations on both the cancer and normal cell lines to accurately determine the IC50 (half-maximal inhibitory concentration) for each. This will help you to better define the therapeutic window.
-
Evaluate on-target vs. off-target toxicity:
-
On-target toxicity: If the normal cell line is known to be dependent on YAP-TEAD signaling for proliferation, the observed toxicity may be an on-target effect. In this case, exploring different dosing strategies (e.g., intermittent dosing) in longer-term experiments might be necessary.
-
Off-target toxicity: If the normal cell line is not expected to be highly sensitive to YAP-TEAD inhibition, the toxicity could be off-target. Consider performing a rescue experiment by overexpressing YAP or a constitutively active TEAD mutant in the normal cells. If the toxicity is not rescued, it is more likely to be an off-target effect.
-
-
Consider alternative normal cell lines: If possible, test this compound on a panel of different normal cell lines from various tissues to determine if the observed toxicity is cell-type specific.
Problem: My results from different cytotoxicity assays are not consistent. How do I interpret this?
Solution:
Different cytotoxicity assays measure different cellular parameters, which can lead to variability in results.[6] For example:
-
MTT/XTT/Resazurin assays: These colorimetric assays measure metabolic activity. A reduction in signal may indicate either cell death or a cytostatic effect (inhibition of proliferation).[7]
-
LDH release assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of cytolysis.[8]
-
ATP-based assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[6]
-
Live/Dead staining (e.g., Trypan Blue, Calcein-AM/Ethidium Homodimer-1): These methods directly count viable and non-viable cells.
If you are seeing a discrepancy, for instance, a strong effect in an MTT assay but a weaker effect in an LDH release assay, it could suggest that this compound is primarily cytostatic rather than cytotoxic at the tested concentration. It is recommended to use at least two different cytotoxicity assays that measure distinct cellular processes to get a more complete picture of this compound's effects.
Quantitative Data
| Compound | Target | IC50 (Biochemical) | IC50 (Antiproliferative) | Cell Line | Reference |
| This compound | YAP-TEAD Interaction | 4 nM | 45 nM | NCI-H2052 | [1][4] |
Experimental Protocols
Protocol: Resazurin-Based Cell Viability Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound. It should be optimized for your specific cell lines and experimental conditions.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells for "no-cell" controls (medium only) to determine background fluorescence.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Resazurin Incubation:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line to ensure the signal is within the linear range of the plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of YTP-17
This technical support center is designed for researchers, scientists, and drug development professionals working with YTP-17. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its oral bioavailability.
This compound Properties and Classification
This compound is a potent, orally active inhibitor of the YAP-TEAD protein-protein interaction with significant anti-tumor efficacy. However, like many small molecule inhibitors, its therapeutic potential can be limited by its physicochemical properties. For the purpose of this guide, we will consider this compound to have the following characteristics:
-
Solubility: Poor aqueous solubility across the physiological pH range (1.2-6.8).
-
Permeability: High permeability across intestinal membranes.
Based on these hypothetical properties, this compound would be classified as a Biopharmaceutics Classification System (BCS) Class II compound. The primary obstacle to achieving adequate oral bioavailability for BCS Class II drugs is their low solubility and dissolution rate in the gastrointestinal tract.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low and Inconsistent In Vivo Exposure
Question: We are observing very low and highly variable plasma concentrations of this compound in our preclinical animal models following oral administration of a simple suspension. What are the likely causes and how can we improve this?
Answer: Low and erratic plasma concentrations for a BCS Class II compound like this compound are common when administered as a simple suspension. The primary reasons are poor dissolution in the gastrointestinal fluids and potential food effects.
Potential Causes & Troubleshooting Steps:
-
Poor Dissolution: The crystalline form of this compound may not dissolve sufficiently in the GI tract to be absorbed effectively.
-
Solution: Employ formulation strategies to enhance solubility and dissolution rate. Common approaches include:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles can improve dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Formulating this compound in a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS) can improve its solubilization in the gut.
-
-
-
Food Effects: The presence or absence of food can significantly impact the gastrointestinal environment (e.g., pH, bile salt concentrations), leading to variable absorption of poorly soluble drugs.
-
Solution: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food. A well-designed formulation, such as a lipid-based system, can help mitigate food effects.
-
Issue 2: Formulation Instability
Question: Our amorphous solid dispersion formulation of this compound shows good initial dissolution, but the compound precipitates over time in the dissolution media. How can we prevent this?
Answer: This phenomenon is common with supersaturating formulations like ASDs. While they can achieve a high initial drug concentration (supersaturation), the system can be thermodynamically unstable, leading to precipitation.
Potential Causes & Troubleshooting Steps:
-
Lack of Precipitation Inhibitors: The polymer used in the ASD may not be sufficient to maintain supersaturation.
-
Solution: Incorporate a precipitation inhibitor into your formulation. Certain polymers (e.g., HPMC, PVP) can act as "parachutes" to maintain the supersaturated state for a longer duration, allowing for greater absorption.
-
-
Inappropriate Polymer Selection: The chosen polymer may not have the optimal interaction with this compound to prevent recrystallization.
-
Solution: Screen a variety of polymers with different properties to find the one that provides the best balance of solubility enhancement and precipitation inhibition for this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies for a BCS Class II compound like this compound?
A1: For BCS Class II compounds, the focus is on improving solubility and dissolution. The most effective strategies include:
-
Amorphous Solid Dispersions (ASDs): Often provide the most significant increase in apparent solubility.
-
Lipid-Based Formulations (SEDDS/SMEDDS): Highly effective for lipophilic drugs and can bypass the dissolution step.
-
Nanonization: Reduces particle size to the nanometer range, dramatically increasing surface area.
The choice of strategy will depend on the specific properties of this compound, the desired dose, and manufacturing considerations.
Q2: How do I select the best formulation for in vivo studies?
A2: A stepwise approach is recommended:
-
Screening: Prepare several small-scale formulations using different strategies (e.g., a few ASDs with different polymers, a SEDDS).
-
In Vitro Dissolution/Dispersion Testing: Test the dissolution profiles of your formulations in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.
-
Select Lead Formulations: Choose the formulations that show the most significant and sustained increase in this compound concentration.
-
In Vivo Pharmacokinetic Studies: Evaluate the lead formulations in an animal model to determine the one that provides the highest and most consistent plasma exposure.
Q3: What are the key parameters to look at in an in vivo pharmacokinetic study for bioavailability enhancement?
A3: The primary pharmacokinetic parameters to assess are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC is a key indicator of enhanced bioavailability.
A comparison of these parameters between different formulations will allow you to select the most effective one.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 502.94 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 1.2-6.8) | < 0.1 µg/mL |
| Permeability (Papp, Caco-2) | > 10 x 10⁻⁶ cm/s |
| BCS Class | II |
Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability (%) |
| Suspension | 50 ± 15 | 4.0 | 300 ± 90 | 100 |
| Micronized Suspension | 120 ± 30 | 2.0 | 750 ± 180 | 250 |
| Amorphous Solid Dispersion | 450 ± 90 | 1.5 | 2100 ± 420 | 700 |
| SEDDS | 600 ± 120 | 1.0 | 2700 ± 540 | 900 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure: a. Add the this compound formulation (amount equivalent to the desired dose) to the dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium. c. Filter the sample immediately through a suitable filter (e.g., 0.22 µm PVDF). d. Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV). e. Plot the concentration of this compound versus time to generate a dissolution profile.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
-
Dosing: a. Fast the animals overnight prior to dosing. b. Administer the this compound formulation via oral gavage at the target dose.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours). b. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: a. Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing the oral bioavailability of this compound.
Caption: Troubleshooting logic for low in vivo exposure of this compound.
Caption: Simplified YAP-TEAD signaling pathway and the inhibitory action of this compound.
Validation & Comparative
YTP-17: A Comparative Analysis of Efficacy Against Other YAP-TEAD Inhibitors
In the landscape of targeted cancer therapy, the Hippo signaling pathway and its downstream effectors, YAP and TEAD, have emerged as critical targets. The dysregulation of this pathway, leading to the hyperactivation of the transcriptional co-activator YAP and its association with TEAD transcription factors, is a key driver in the development and progression of various cancers. This guide provides a comparative analysis of YTP-17, a potent YAP-TEAD protein-protein interaction inhibitor, with other notable YAP-TEAD inhibitors, focusing on their efficacy as demonstrated by preclinical and clinical data.
Mechanism of Action: A Tale of Two Strategies
YAP-TEAD inhibitors primarily fall into two categories based on their mechanism of action:
-
Protein-Protein Interaction (PPI) Inhibitors: These molecules, including This compound , directly block the binding of YAP to TEAD, preventing the formation of the oncogenic transcriptional complex.
-
TEAD Palmitoylation Inhibitors: This class of inhibitors, which includes compounds like VT3989 , K-975 , and SWTX-143 , targets the auto-palmitoylation of TEAD proteins, a post-translational modification essential for YAP binding.
Comparative Efficacy of YAP-TEAD Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and other prominent YAP-TEAD inhibitors.
Table 1: In Vitro Efficacy of YAP-TEAD Inhibitors
| Inhibitor | Mechanism of Action | Target | IC50 (YAP-TEAD Interaction) | IC50 (Cell Proliferation) | Cell Line |
| This compound | PPI Inhibitor | YAP-TEAD | 4 nM[1] | 45 nM[1] | NCI-H2052 (Mesothelioma) |
| Peptide 17 | PPI Inhibitor | YAP-TEAD | 25 nM[2][3] | Not specified | Not specified |
| VT3989 | TEAD Palmitoylation Inhibitor | TEAD | Not specified | Not specified | Not specified |
| K-975 | TEAD Palmitoylation Inhibitor | pan-TEAD | Not specified | Potent inhibition in NF2-deficient MPM cells[4][5] | NCI-H226, MSTO-211H (Mesothelioma) |
| SWTX-143 | TEAD Palmitoylation Inhibitor | pan-TEAD | Not specified | 5-207 nM[6] | Mero-14, NCI-H226, NCI-H2052, MSTO-211H (Mesothelioma) |
| IK-930 | TEAD Palmitoylation Inhibitor | TEAD1 | Not specified | Not specified | Hippo pathway-deficient cancer cell lines[7] |
Table 2: In Vivo Efficacy of YAP-TEAD Inhibitors
| Inhibitor | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition |
| This compound | NCI-H226 Xenograft (Mouse) | 60 mg/kg, oral, once daily[1] | 2 weeks[1] | 45% reduction in tumor volume[1] |
| VT3989 | Advanced Solid Tumors (Human, Phase I/II) | Clinically optimized doses | Ongoing | 26-32% Overall Response Rate in mesothelioma[8][9] |
| K-975 | NCI-H226 & MSTO-211H Xenograft (Mouse) | 10-300 mg/kg, oral, twice daily[4] | 14 days[4] | Significant tumor growth suppression and survival benefit[4][10] |
| SWTX-143 | Subcutaneous & Orthotopic Mesothelioma Xenograft (Mouse) | Not specified | Not specified | Strong mesothelioma regression[6][11][12][13] |
| IK-930 | Mesothelioma Xenograft (Mouse) | Daily oral administration[7] | Not specified | Antitumor activity observed[7] |
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' efficacy, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their evaluation.
Caption: The Hippo signaling pathway and points of intervention by YAP-TEAD inhibitors.
Caption: A generalized workflow for evaluating the efficacy of YAP-TEAD inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of YAP-TEAD inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for YAP-TEAD Interaction
This assay is used to quantify the inhibitory effect of a compound on the protein-protein interaction between YAP and TEAD in a biochemical setting.
-
Reagents and Materials:
-
Recombinant purified YAP and TEAD proteins (e.g., GST-TEAD and His-YAP).
-
Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium) as the donor fluorophore.
-
Fluorescently labeled anti-tag antibody (e.g., anti-His-APC) as the acceptor fluorophore.
-
Assay buffer and 384-well microplates.
-
Test compounds (e.g., this compound) at various concentrations.
-
-
Procedure:
-
A mixture of YAP and TEAD proteins is incubated with the test compound for a specified period.
-
The donor and acceptor antibodies are added to the mixture.
-
The plate is incubated to allow for antibody binding.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).
-
-
Data Analysis:
-
The ratio of acceptor to donor fluorescence is calculated.
-
A decrease in the FRET signal in the presence of the inhibitor indicates disruption of the YAP-TEAD interaction.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay
This assay measures the effect of an inhibitor on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., NCI-H2052).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test inhibitor at various concentrations.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the inhibitor or vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Xenograft Mouse Model for In Vivo Efficacy
This model assesses the anti-tumor activity of an inhibitor in a living organism.
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line (e.g., NCI-H226).
-
-
Procedure:
-
Cancer cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound at 60 mg/kg orally), while the control group receives a vehicle.
-
Treatment is administered for a defined period (e.g., 14 days).
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored for toxicity.
-
-
Data Analysis:
-
Tumor growth curves are plotted for both treatment and control groups.
-
The percentage of tumor growth inhibition is calculated at the end of the study.
-
Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Conclusion
This compound demonstrates potent inhibition of the YAP-TEAD interaction and significant anti-proliferative and in vivo anti-tumor efficacy. When compared to other YAP-TEAD inhibitors, this compound's direct PPI inhibition mechanism offers a distinct therapeutic strategy. While TEAD palmitoylation inhibitors like VT3989 have shown promising clinical activity, direct comparisons of potency and efficacy are challenging due to the variability in experimental models and clinical trial designs. The data presented in this guide provides a framework for researchers to understand the comparative landscape of YAP-TEAD inhibitors and to design future studies for a more direct evaluation of their therapeutic potential. The continued development and investigation of these inhibitors hold great promise for the treatment of cancers driven by the dysregulation of the Hippo pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. [PDF] The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. | Semantic Scholar [semanticscholar.org]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
YTP-17 vs. Verteporfin: A Comparative Guide to Hippo Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. The downstream effectors of this pathway, YAP and TAZ, interact with TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. The disruption of the YAP/TAZ-TEAD interaction is a key strategy for Hippo pathway inhibition. This guide provides a detailed comparison of two inhibitors targeting this interaction: the novel compound YTP-17 and the well-established drug verteporfin.
Mechanism of Action
This compound is a potent, orally active small molecule that directly inhibits the protein-protein interaction between YAP and TEAD.[1][2][3] By binding to TEAD, this compound prevents its association with YAP, thereby blocking the transcriptional activation of downstream target genes.
Verteporfin , a benzoporphyrin derivative initially approved as a photosensitizer for photodynamic therapy, has been identified as an inhibitor of the Hippo pathway.[4][5][6] Its mechanism of action is thought to involve the disruption of the YAP-TEAD complex.[4][6][7] Some studies suggest that verteporfin may not directly bind to the YAP-TEAD interface but rather promotes the sequestration of YAP in the cytoplasm by upregulating the chaperone protein 14-3-3σ.[8] This prevents YAP from translocating to the nucleus and interacting with TEAD.
Data Presentation: Quantitative Comparison
| Parameter | This compound | Verteporfin | Reference |
| Target | YAP-TEAD Protein-Protein Interaction | YAP-TEAD Protein-Protein Interaction | [1],[4] |
| Direct Binding IC50 | 4 nM (TR-FRET Assay) | Not reported | [1][2][3] |
| Cellular Antiproliferative IC50 | 45 nM (NCI-H2052 cells) | ~10.55 - 17.92 µM (Ovarian cancer cells) | [1][2],[4] |
| In Vivo Efficacy | 45% tumor volume reduction in NCI-H226 xenograft model (60 mg/kg, oral, daily for 2 weeks) | Inhibition of tumor growth in various xenograft models | [1][2],[5] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for this compound)
This assay is used to quantify the direct inhibition of the YAP-TEAD protein-protein interaction.
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., TEAD) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., YAP). Inhibition of the interaction leads to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Recombinant GST-tagged TEAD protein labeled with an anti-GST antibody conjugated to a Europium cryptate donor and biotinylated YAP protein complexed with streptavidin-d2 (acceptor) are prepared in an assay buffer.
-
Compound Addition: Serial dilutions of the test compound (this compound) are added to the wells of a microplate.
-
Protein Incubation: The donor and acceptor-labeled proteins are added to the wells containing the compound and incubated to allow for binding.
-
Signal Detection: The plate is read on a TR-FRET compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
TEAD-Responsive Luciferase Reporter Assay (for Verteporfin)
This cell-based assay measures the transcriptional activity of TEAD, which is dependent on its interaction with YAP.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). Inhibition of the YAP-TEAD interaction reduces the expression of luciferase, leading to a decrease in luminescence.
Protocol Outline:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (verteporfin).
-
Cell Lysis: Following incubation, the cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: The firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are then expressed as a percentage of the activity in untreated control cells, and IC50 values are calculated.[9]
Immunofluorescence Assay for YAP Localization (for Verteporfin)
This assay visualizes the subcellular localization of YAP to assess the effect of inhibitors on its nuclear translocation.
Principle: Cells are fixed and permeabilized, and YAP is detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. The localization of YAP (nuclear vs. cytoplasmic) is then observed by fluorescence microscopy.
Protocol Outline:
-
Cell Seeding and Treatment: Cells are seeded on glass coverslips and treated with the test compound (verteporfin) for the desired time.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Non-specific antibody binding is blocked with a blocking solution (e.g., 5% BSA in PBS). The cells are then incubated with a primary antibody against YAP, followed by incubation with a fluorescently-labeled secondary antibody.
-
Nuclear Staining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides.
-
Imaging and Analysis: The subcellular localization of YAP is visualized using a fluorescence microscope. The ratio of nuclear to cytoplasmic fluorescence intensity can be quantified to assess changes in YAP localization.[10][11][12]
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and points of inhibition by this compound and Verteporfin.
Caption: Workflow for key experimental assays in Hippo pathway inhibitor characterization.
Summary and Conclusion
Both this compound and verteporfin are valuable tools for studying and targeting the Hippo pathway. This compound stands out for its high potency in directly inhibiting the YAP-TEAD interaction, as demonstrated by biochemical assays. Its low nanomolar IC50 suggests it is a highly specific and direct inhibitor. Verteporfin, while also effective at inhibiting the downstream effects of YAP activity, appears to have a less direct mechanism and is less potent in cellular assays. The choice between these two inhibitors will depend on the specific research question. For studies requiring a highly potent and direct inhibitor of the YAP-TEAD interaction, this compound is the superior choice. Verteporfin remains a useful tool, particularly given its long history of use and broader characterization, but its lower potency and less direct mechanism of action should be considered when interpreting experimental results. This guide provides the necessary information for researchers to make an informed decision on which inhibitor is best suited for their experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. 2.5. YAP immunofluorescence staining [bio-protocol.org]
- 11. ptglab.com [ptglab.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Mechanism of Action of YTP-17: A Comparative Analysis of YAP-TEAD Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in the development of various cancers. At the core of this pathway's oncogenic output lies the interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. The disruption of this protein-protein interaction (PPI) has become a promising therapeutic strategy. This guide provides a comprehensive comparison of YTP-17, a potent YAP-TEAD inhibitor, with other notable alternatives, supported by experimental data and detailed methodologies to validate its mechanism of action.
Performance Comparison of YAP-TEAD Inhibitors
This compound is an orally active small molecule inhibitor of the YAP-TEAD PPI, demonstrating high potency in preclinical studies. To contextualize its efficacy, this section compares its performance with other known YAP-TEAD inhibitors. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for direct target engagement and antiproliferative activity in relevant cancer cell lines.
| Compound | Target/Assay | IC50 | Cell Line | Reference |
| This compound | YAP-TEAD Interaction (TR-FRET) | 4 nM | - | |
| Antiproliferative Activity | 45 nM | NCI-H2052 (Mesothelioma) | ||
| IAG933 | TEAD4 Inhibition | 9 nM | - | |
| Antiproliferative Activity | 13-91 nM | Mesothelioma Cell Lines | ||
| TEAD Target Gene Expression | 11-26 nM | MSTO-211H, NCI-H226 | ||
| Peptide 17 | YAP-TEAD Interaction | 25 nM | - | |
| Verteporfin | YAP-TEAD Interaction | - | - | |
| Antiproliferative Activity | Dose- and time-dependent | PANC-1, SW1990 (Pancreatic) | ||
| K-975 | Pan-TEAD Inhibition | - | Malignant Pleural Mesothelioma | |
| VT-107 | Pan-TEAD Inhibition | - | - |
Key Findings:
-
This compound exhibits exceptional potency in disrupting the YAP-TEAD interaction with an IC50 value of 4 nM.
-
Its antiproliferative effects in the NCI-H2052 mesothelioma cell line are observed at a potent 45 nM IC50.
-
IAG933, another direct YAP-TEAD inhibitor, shows comparable potency in biochemical and cell-based assays.
-
Peptide 17, a cyclic peptide inhibitor, also demonstrates strong inhibition of the YAP-TEAD interaction.
-
Verteporfin, initially developed as a photosensitizer, has been repurposed as a YAP-TEAD inhibitor, though its direct inhibitory concentration is not as well-defined as small molecules designed for this purpose.
-
K-975 and VT-107 are also recognized as pan-TEAD inhibitors, contributing to the growing arsenal of compounds targeting this critical oncogenic node.
In vivo, this compound has demonstrated anti-tumor efficacy in a NCI-H226 xenograft mouse model, resulting in a 45% reduction in tumor volume following daily oral administration.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for YAP-TEAD Interaction
This assay quantitatively measures the disruption of the YAP-TEAD protein-protein interaction by a test compound.
Materials:
-
Recombinant purified GST-tagged TEAD protein
-
Biotinylated YAP peptide (containing the TEAD-binding domain)
-
Terbium-cryptate labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-d2 (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare a master mix of GST-TEAD and biotinylated YAP peptide in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add the GST-TEAD and biotinylated YAP peptide master mix to the wells.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for protein-peptide interaction and inhibitor binding.
-
Prepare a detection mix containing Terbium-cryptate labeled anti-GST antibody and Streptavidin-d2 in the assay buffer.
-
Add the detection mix to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (typically 50-100 µs).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the compound concentration to determine the IC50 value.
Cell Proliferation (MTT/Resazurin) Assay
This colorimetric or fluorometric assay assesses the antiproliferative effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H2052, NCI-H226)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Resazurin sodium salt solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl) for MTT assay
-
96-well cell culture plates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO-only vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
For Resazurin Assay:
-
Add Resazurin solution to each well and incubate for 1-4 hours.
-
Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Comparative Analysis of YTP-17 and K-975: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent inhibitors of the YAP/TAZ-TEAD transcriptional complex, YTP-17 and K-975. Both compounds have emerged as significant tools for researchers in oncology and developmental biology, targeting the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the similarities and differences between these two molecules.
Mechanism of Action: Targeting the YAP/TAZ-TEAD Interaction
Both this compound and K-975 are designed to disrupt the protein-protein interaction between Yes-associated protein (YAP) or its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) family of transcription factors.[1][2] This interaction is a downstream nodal point of the Hippo pathway and is crucial for the transcriptional activation of genes involved in cell proliferation and survival.[1]
K-975 is a potent, selective, and orally active TEAD inhibitor.[3] It functions as a covalent inhibitor, specifically binding to Cysteine 359 (Cys359) located in the palmitate-binding pocket of TEAD.[4][5] This covalent modification prevents the palmitoylation of TEAD, a post-translational modification that enhances its binding to YAP/TAZ, thereby inhibiting the formation of the active transcriptional complex.[6]
This compound is also an orally active inhibitor of the YAP-TEAD protein-protein interaction.[2][7] While the exact binding mode is not as extensively detailed in the provided results, it is characterized by a high inhibitory potency.[2]
In Vitro Efficacy: A Head-to-Head Comparison
The following table summarizes the available quantitative data on the in vitro performance of this compound and K-975.
| Parameter | This compound | K-975 | Reference |
| YAP-TEAD PPI IC50 | 4 nM | 20 nM (GI50) | [2][3] |
| Antiproliferative IC50 (NCI-H2052 cells) | 45 nM | Potently inhibits proliferation of NF2-non-expressing MPM cell lines | [5][7] |
| Cell Line Specificity | Data not specified | Stronger inhibitory effect against NF2-non-expressing mesothelioma cell lines compared to NF2-expressing lines. | [5] |
In Vivo Efficacy: Preclinical Antitumor Activity
Both compounds have demonstrated antitumor activity in preclinical xenograft models.
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | NCI-H226 xenograft mouse model | 60 mg/kg, oral gavage, once daily for 2 weeks | 45% reduction in tumor volume | [7] |
| K-975 | MPM xenograft mouse models | 10-300 mg/kg, p.o. twice a day for 14 days | Inhibits tumor growth by inhibiting YAP1/TAZ-TEAD signaling | [4] |
Experimental Protocols
Cell Proliferation Assay (General Protocol)
-
Cell Culture: Cancer cell lines (e.g., NCI-H2052, NCI-H226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of this compound or K-975. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 144 hours).[4][8]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the resazurin-based assay or by quantifying ATP content.
-
Data Analysis: The absorbance or luminescence values are measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Xenograft Mouse Model (General Protocol)
-
Animal Husbandry: Immunocompromised mice (e.g., SCID or nude mice) are used. They are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: A suspension of cancer cells (e.g., NCI-H226) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.
-
Compound Administration: this compound or K-975 is administered orally (e.g., by gavage) according to the specified dosing regimen. The control group receives the vehicle.[4][7]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor volumes are compared between the treatment and control groups to assess antitumor efficacy.
Visualizing the Molecular Interactions and Experimental Design
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: The Hippo Signaling Pathway and points of inhibition by this compound and K-975.
Caption: A generalized workflow for the preclinical evaluation of this compound and K-975.
Safety and Toxicology
Preliminary toxicity studies on K-975 have suggested potential for reversible nephrotoxicity in rats, characterized by proteinuria and podocyte foot process effacement.[9][10] This effect was found to be monitorable and reversible upon cessation of treatment.[9][10] At present, there is no publicly available information regarding the specific toxicity profile of this compound.
Conclusion
Both this compound and K-975 are potent, orally available inhibitors of the YAP/TAZ-TEAD interaction with demonstrated antitumor activity. This compound appears to have a more potent IC50 for the direct inhibition of the protein-protein interaction. K-975, being a covalent inhibitor, has been extensively characterized, including its specific binding site and potential for off-target effects. The choice between these two compounds for research purposes may depend on the specific experimental context, the desired mode of inhibition (covalent vs. non-covalent, if this compound is indeed non-covalent), and the importance of a well-documented toxicity profile. Further head-to-head studies would be beneficial to fully elucidate the comparative advantages of each inhibitor.
References
- 1. Discovery of a novel TEAD inhibitor for the treatment of malignant pleural mesothelioma - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversible and monitorable nephrotoxicity in rats by the novel potent transcriptional enhanced associate domain (TEAD) inhibitor, K-975 [jstage.jst.go.jp]
- 10. Reversible and monitorable nephrotoxicity in rats by the novel potent transcriptional enhanced associate domain (TEAD) inhibitor, K-975 - PubMed [pubmed.ncbi.nlm.nih.gov]
YTP-17: A Comparative Guide to a Novel YAP-TEAD Interaction Inhibitor in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YTP-17, a potent inhibitor of the YAP-TEAD protein-protein interaction, with other therapeutic alternatives. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to support further research and development in oncology.
Introduction to this compound and the Hippo-YAP-TEAD Pathway
This compound is an orally active small molecule that disrupts the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream step in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP and its translocation to the nucleus, where it binds to TEAD to drive the transcription of genes that promote tumor growth and survival. By inhibiting the YAP-TEAD interaction, this compound presents a promising therapeutic strategy for a range of cancers dependent on this signaling axis.
Comparative Analysis of this compound Activity
This compound has demonstrated potent inhibition of the YAP-TEAD protein-protein interaction with a half-maximal inhibitory concentration (IC50) of 4 nM in biochemical assays.[1] Its anti-proliferative effects have been evaluated in various cancer cell lines, showcasing its potential as a targeted anti-cancer agent.
In Vitro Efficacy Across Multiple Cancer Cell Lines
The following table summarizes the anti-proliferative activity (IC50 values) of this compound in comparison to other known YAP-TEAD inhibitors across a panel of cancer cell lines.
| Compound | Target | NCI-H2052 (Mesothelioma) IC50 (nM) | SF-268 (Glioma) IC50 (nM) | MKN-45 (Gastric Cancer) IC50 (nM) |
| This compound | YAP-TEAD PPI | 45 | - | - |
| IAG933 | YAP-TEAD PPI | 13 - 91 | ~1000 | - |
| VT104 | TEAD Lipid Pocket | - | - | - |
| K-975 | TEAD Lipid Pocket | - | - | - |
| Verteporfin | Indirect YAP-TEAD | - | - | - |
Data for IAG933, VT104, and K-975 are included for comparative purposes. A direct head-to-head study with a broader cell line panel is needed for a complete comparative assessment. The NCI-H2052 cell line is characterized by an NF2 mutation, leading to Hippo pathway dysregulation. The SF-268 cell line has YAP amplification, and the MKN-45 cell line is YAP-deleted and serves as a negative control.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action of this compound and the experimental procedures used for its evaluation, the following diagrams are provided.
References
Targeting the YAP-TEAD Axis in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of targeting the YAP-TEAD signaling pathway in patient-derived xenograft (PDX) models. While specific performance data for YTP-17 in PDX models is not publicly available, this document summarizes the existing evidence for other molecules targeting this critical oncogenic pathway. The data presented herein is intended to serve as a valuable resource for researchers interested in the preclinical evaluation of novel YAP-TEAD inhibitors like this compound.
The YAP-TEAD Pathway: A Compelling Target in Oncology
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a common feature in many human cancers.[1][2] The downstream effectors of this pathway, Yes-associated protein (YAP) and its paralog TAZ, act as transcriptional co-activators.[3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation, survival, and migration.[3][4] The interaction between YAP/TAZ and TEAD is a crucial node for oncogenic signaling, making it an attractive target for cancer therapy.[5][6]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts (CDX). PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more predictive platform for evaluating the efficacy of novel therapeutic agents.
Performance of YAP-TEAD Inhibitors in PDX Models
While data on this compound in PDX models is not available, studies on other YAP-TEAD inhibitors have demonstrated promising anti-tumor activity in this setting. The following table summarizes the performance of select YAP-TEAD inhibitors in various PDX models.
| Compound | Cancer Type | PDX Model Details | Key Findings | Reference |
| Verteporfin | Glioblastoma (GBM) | Orthotopic GBM PDX | Demonstrated significant anti-invasive efficacy and a survival benefit at non-toxic levels. | [7] |
| VT3989 | Non-Small Cell Lung Cancer (NSCLC) | EGFR mutant NSCLC PDX | Showed a strong synergistic effect in combination with osimertinib. | [8] |
| IAG933 | Mesothelioma, Lung, Pancreatic, Colorectal Cancer | Hippo-driven mesothelioma xenografts and other cancer models | Induced deep tumor regression in Hippo-driven mesothelioma xenografts and showed efficacy in combination with other targeted agents in various cancer models. | [9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating YAP-TEAD inhibitors, the following diagrams are provided.
Caption: The Hippo-YAP/TEAD signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound in PDX models.
Experimental Protocols
The following provides a detailed, generalized methodology for assessing the efficacy of a novel YAP-TEAD inhibitor, such as this compound, in patient-derived xenograft models.
1. PDX Model Establishment and Expansion
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy, under institutional review board (IRB) approval.
-
Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Tumor Growth and Passaging: Tumor growth is monitored regularly using caliper measurements. Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion (passaging). Experiments are typically performed on early passages (P2-P5) to minimize genetic drift from the original patient tumor.
2. In Vivo Efficacy Study
-
Study Groups: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, standard-of-care comparator).
-
Drug Administration: this compound is administered to the mice according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle control group receives the same formulation without the active compound.
-
Tumor Growth Measurement: Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight and Health Monitoring: Animal body weight and overall health are monitored regularly as an indicator of treatment toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment. A survival endpoint may also be included.
3. Pharmacodynamic and Biomarker Analysis
-
Tissue Collection: At the end of the study, tumors are harvested from a subset of mice from each treatment group at specified time points after the final dose.
-
Immunohistochemistry (IHC): Tumor sections are stained for biomarkers of interest to assess target engagement and downstream effects. This may include YAP/TAZ localization, and expression of TEAD target genes (e.g., CTGF, CYR61) and proliferation markers (e.g., Ki-67).
-
Western Blot and RNA Analysis: Tumor lysates can be analyzed by Western blot to quantify protein levels of key pathway components. RNA sequencing or quantitative PCR can be used to assess changes in gene expression profiles.
4. Statistical Analysis
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical significance of differences in tumor volume and survival between groups is determined using appropriate statistical tests (e.g., t-test, ANOVA, log-rank test).
This guide highlights the potential of targeting the YAP-TEAD pathway in clinically relevant PDX models. While awaiting specific data on this compound, the promising results from other inhibitors in this class underscore the importance of further investigation in this area. The provided protocols offer a framework for the preclinical evaluation of this compound and other novel YAP-TEAD inhibitors.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Targeting the Hippo pathway in cancer, fibrosis, wound healing and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment [mdpi.com]
- 4. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 5. Advances of targeting the YAP/TAZ-TEAD complex in the hippo pathway for the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of YTP-17 and Peptide 17: In Vivo Efficacy in Preclinical Models
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the in vivo efficacy of two prominent inhibitors of the YAP-TEAD interaction, YTP-17 and Peptide 17. This analysis is based on available preclinical data and aims to facilitate an objective evaluation of their potential as therapeutic agents.
Both this compound and Peptide 17 target the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. The interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a key downstream step in this pathway, and its inhibition is a promising strategy for cancer therapy and other diseases.
At a Glance: Key Differences in Preclinical In Vivo Studies
| Feature | This compound | Peptide 17 |
| Molecule Type | Small molecule | Peptide |
| Animal Model | NCI-H226 xenograft mouse model (lung cancer) | Spontaneously hypertensive rats (SHRs) (hypertensive renal injury) |
| Administration | Oral gavage | Not specified in available abstracts |
| Dosage | 60 mg/kg; once daily for 2 weeks | Not specified in available abstracts |
| Primary Outcome | 45% reduction in tumor volume | Reduced systolic blood pressure, urine protein/creatinine ratio, and histopathological kidney damage |
| Mechanism of Action | Inhibition of YAP-TEAD protein-protein interaction | Inhibition of YAP-TEAD interaction, downregulation of Hippo/YAP pathway genes |
In-Depth Efficacy Analysis
This compound: An Orally Bioavailable Small Molecule Inhibitor
This compound has been identified as a potent and orally active inhibitor of the YAP-TEAD protein-protein interaction with an IC50 of 4 nM[1][2][3][4]. Its in vivo anti-tumor efficacy has been demonstrated in a xenograft mouse model using NCI-H226 lung cancer cells.
Key Findings:
-
Oral administration of this compound at a dose of 60 mg/kg once daily for two weeks resulted in a significant 45% reduction in tumor volume[1][2].
-
In vitro studies have shown that this compound exhibits antiproliferative activity against NCI-H2052 cells with an IC50 of 45 nM[2].
Peptide 17: A YAP-TEAD Interaction Disruptor with Reno-protective Effects
Peptide 17 is a peptide-based inhibitor designed to disrupt the interaction between YAP and TEAD.[5] It has been investigated in the context of both cancer and hypertensive renal injury.
Key Findings:
-
In a study on spontaneously hypertensive rats, Peptide 17 treatment alleviated early renal injury[6][7]. This was evidenced by a reduction in systolic blood pressure and the urine protein/creatinine ratio[6].
-
The peptide also mitigated histopathological damage to the kidneys in these rats[6][7].
-
The mechanism of action involves the regulation of the Hippo/YAP signaling pathway, leading to a decrease in the expression of inflammatory and pro-fibrotic factors such as TNF-α, IL-1β, MCP-1, TGF-β1, fibronectin, and CTGF[6][7].
-
In vitro studies on lung cancer cells have shown that Peptide 17 can efficiently disrupt the YAP-TEAD4 interaction, leading to decreased viability and proliferation of cancer cells and an increase in apoptosis[5].
Experimental Protocols
This compound: In Vivo Anti-Tumor Efficacy Study
-
Treatment: this compound was administered via oral gavage at a dosage of 60 mg/kg[1][2].
-
Efficacy Endpoint: The primary outcome measured was the change in tumor volume[1].
Peptide 17: In Vivo Study in Hypertensive Renal Injury
-
Methods: Histopathological analyses were conducted using Masson and Haematoxylin/eosin (HE) staining. Biochemical markers in urine and plasma were measured. Protein and mRNA expression levels were determined by immunofluorescence, western blotting, and qRT-PCR[6][7].
-
Efficacy Endpoints: Reduction in systolic blood pressure, urine protein/creatinine ratio, and improvement in kidney histopathology. Modulation of the Hippo/YAP signaling pathway and downstream inflammatory and fibrotic markers[6][7].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: Targeted Hippo Signaling Pathway.
Caption: General In Vivo Efficacy Workflow.
Conclusion
Both this compound and Peptide 17 have demonstrated promising in vivo activity as inhibitors of the YAP-TEAD interaction. This compound stands out for its oral bioavailability and demonstrated anti-tumor efficacy in a lung cancer model. Peptide 17 has shown therapeutic potential in a model of hypertensive renal injury, highlighting the diverse applications of targeting the Hippo pathway.
The choice between a small molecule like this compound and a peptide-based inhibitor like Peptide 17 will depend on the specific therapeutic context, including the target disease, desired route of administration, and pharmacokinetic considerations. The data presented here, based on initial preclinical studies, warrants further investigation into the comparative efficacy and safety of these two YAP-TEAD inhibitors in various disease models. Direct head-to-head comparative studies would be invaluable for a more definitive assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide 17 alleviates early hypertensive renal injury by regulating the Hippo/YAP signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide 17 alleviates early hypertensive renal injury by regulating the Hippo/YAP signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of YTP-17: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for YTP-17, a potent, orally active YAP-TEAD protein-protein interaction inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this compound, a conservative approach based on established best practices for the disposal of biologically active small molecules is mandated.
Core Safety and Handling Precautions
Prior to any handling or disposal procedures, it is crucial to adhere to fundamental safety protocols to minimize exposure and mitigate potential risks.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a fully fastened lab coat.
-
Use chemical safety goggles or a face shield to protect against splashes.
-
Wear nitrile gloves to prevent skin contact. For potent compounds, consider double-gloving.
Ventilation:
-
All handling of this compound, especially in solid form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
General Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling the compound.
This compound Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is critical for assessing potential hazards and determining appropriate disposal routes.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅ClF₂N₂O₄ | [1] |
| Molecular Weight | 502.94 g/mol | [1] |
| Solubility | ≥ 100 mg/mL in DMSO | [1] |
| Storage | 4°C, protect from light, stored under nitrogen | [1] |
Note on Stability: Stock solutions of this compound should be stored at -80°C for use within 6 months or at -20°C for use within 1 month to avoid degradation.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste materials. This procedure is based on general guidelines for hazardous chemical waste and should be adapted to comply with institutional and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired pure this compound powder should be collected in a clearly labeled, dedicated hazardous waste container.
-
Contaminated consumables, such as weighing papers, pipette tips, and gloves, must be placed in a separate, sealed plastic bag or container labeled as hazardous waste.[3]
-
-
Liquid Waste:
-
All solutions containing this compound, including experimental media and residual stock solutions, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[3]
-
2. Decontamination of Glassware and Surfaces:
-
Glassware and laboratory surfaces contaminated with this compound should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (such as ethanol or acetone) that can solubilize the compound, followed by washing with soap and water.
-
The solvent rinsate should be collected as hazardous liquid waste.
3. Final Disposal:
-
All collected waste streams containing this compound (solid, liquid, and contaminated materials) are to be treated as hazardous chemical waste.
-
Ensure all waste containers are securely sealed and properly labeled in accordance with your institution's and local environmental regulations before scheduling a pickup by a certified hazardous waste disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: The information provided here is intended as a guide and is based on general laboratory safety principles. It is not a substitute for a compound-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.
References
Personal protective equipment for handling YTP-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of YTP-17, a potent, orally active YAP-TEAD protein-protein interaction inhibitor. Adherence to these procedures is vital to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Protocols
This compound is a potent chemical compound that requires careful handling to prevent exposure.[1] The following procedures outline the necessary personal protective equipment (PPE) and operational steps for safe management of this substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Respiratory Protection | N95 or N100 particle mask | Essential for handling the powdered form to prevent inhalation.[2] |
| Chemical cartridge respirator | Required for large spills or when adequate ventilation is unavailable.[2] | |
| Eye and Face Protection | Safety goggles | Provides protection against splashes and dust. |
| Face shield | Offers a full range of protection for the face and eyes and should be used in conjunction with goggles.[2][3] | |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Powder-free gloves are recommended to avoid contamination.[2] Double gloving is advised.[2] |
| Body Protection | Laboratory coat or gown | Long-sleeved to cover the arms. |
| Coveralls | Recommended for larger quantities or when there is a higher risk of contamination.[4] | |
| Footwear | Closed-toe shoes | Made of a non-porous material. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a well-ventilated area, such as a chemical fume hood, and contact the supplier for instructions.
-
If the package is intact, proceed to a designated area for unpacking.
2. Unpacking and Storage:
-
Wear appropriate PPE before opening the package.
-
Carefully unpack the compound in a chemical fume hood to contain any airborne particles.
-
Verify that the container is properly labeled with the chemical name, CAS number, and any hazard warnings.
-
Store this compound according to the manufacturer's instructions. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[5]
3. Weighing and Aliquoting:
-
All weighing and preparation of stock solutions must be performed in a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
Clean all surfaces and equipment thoroughly after use to prevent cross-contamination.
4. Experimental Use:
-
Handle all solutions containing this compound within a chemical fume hood.
-
Avoid the generation of aerosols.
-
In case of accidental contact with skin, immediately wash the affected area with copious amounts of water and seek medical attention.
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (YAP-TEAD protein-protein interaction) | 4 nM | [1][5] |
| IC50 (antiproliferative activity against NCI-H2052 cells) | 45 nM | [5] |
| In Vivo Efficacy | 60 mg/kg (oral gavage, once daily for 2 weeks) in NCI-H226 xenograft mouse model | [5] |
| Purity | 99.47% | [5] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light, under nitrogen) | [5] |
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for handling a potent powdered chemical like this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[6][7]
1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, masks, gowns), weighing boats, and any other solid materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[6]
-
Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[7]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.
3. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of hazardous waste.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[8]
The following diagram outlines the decision-making process for chemical waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pppmag.com [pppmag.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

